Ethyl 2-methyl-2-phenylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYSAFPKXXTYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282994 | |
| Record name | ethyl 2-methyl-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-13-5 | |
| Record name | Benzeneacetic acid, α,α-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Dimethyl-ethyl ester benzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2901-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-methyl-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-Dimethyl-ethyl ester benzeneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Ethyl 2-methyl-2-phenylpropanoate
CAS Number: 2901-13-5
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-methyl-2-phenylpropanoate, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document details its chemical and physical properties, provides spectral data for identification and characterization, and outlines experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide explores its significant role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), including the antihistamine Bilastine. The information is presented to support researchers and professionals in drug development and related fields.
Chemical Identity and Physical Properties
This compound, also known as ethyl α,α-dimethylphenylacetate, is a carboxylic acid ester. Its core structure consists of a phenyl group and a gem-dimethyl group attached to the alpha carbon of an ethyl propanoate backbone.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2901-13-5[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₂H₁₆O₂[1] |
| Molecular Weight | 192.26 g/mol |
| Canonical SMILES | CCOC(=O)C(C)(C)c1ccccc1[1] |
| InChI Key | OFYSAFPKXXTYLU-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Physical Form | Colorless to light yellow liquid | - |
| Boiling Point | 230.2 °C at 760 mmHg | Predicted |
| Density | 1.01 g/cm³ | Predicted |
| Refractive Index (n_D^20) | 1.491 | Predicted |
| Purity | Typically >97% | Commercially available |
| Storage | Room Temperature | - |
Spectral Data for Characterization
Spectroscopic analysis is essential for the verification of the identity and purity of this compound. The following tables summarize the expected spectral data.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.10 | q | 2H | Methylene protons (-OCH₂CH₃) |
| ~1.55 | s | 6H | Gem-dimethyl protons (-C(CH₃)₂) |
| ~1.20 | t | 3H | Methyl protons (-OCH₂CH₃) |
Table 4: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~176 | Carbonyl carbon (C=O) |
| ~145 | Quaternary aromatic carbon (ipso-C) |
| ~128 | Aromatic methine carbons (ortho/meta-CH) |
| ~126 | Aromatic methine carbon (para-CH) |
| ~61 | Methylene carbon (-OCH₂) |
| ~47 | Quaternary carbon (-C(CH₃)₂) |
| ~26 | Gem-dimethyl carbons (-C(CH₃)₂) |
| ~14 | Methyl carbon (-OCH₂CH₃) |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | m | Aromatic C-H stretch |
| ~2980-2930 | s | Aliphatic C-H stretch |
| ~1730 | s | C=O (ester) stretch |
| ~1495, 1445 | m | Aromatic C=C stretch |
| ~1240, 1150 | s | C-O (ester) stretch |
| ~760, 700 | s | Aromatic C-H bend (monosubstituted) |
Table 6: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 192 | Moderate | [M]⁺ (Molecular ion) |
| 147 | Moderate | [M - OCH₂CH₃]⁺ |
| 119 | Strong | [M - COOCH₂CH₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis: Fischer Esterification
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-methyl-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst.
Reaction:
2-methyl-2-phenylpropanoic acid + Ethanol ⇌ this compound + Water
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-2-phenylpropanoic acid and an excess of anhydrous ethanol (typically 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether and transferred to a separatory funnel.
-
The organic layer is washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude ester.
Purification: Fractional Distillation
The crude this compound can be purified by fractional distillation under reduced pressure.
Apparatus:
-
Distillation flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
The crude ester is placed in the distillation flask with a few boiling chips.
-
The fractional distillation apparatus is assembled, and a vacuum is applied.
-
The ester is heated gently. The fraction distilling at the appropriate boiling point and pressure is collected as the pure product. The purity of the collected fractions should be assessed by Gas Chromatography (GC).[3]
Analysis: Gas Chromatography (GC)
The purity of this compound can be determined by Gas Chromatography.
Typical GC Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
These conditions should be optimized for the specific instrument and column in use.
Role in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmaceuticals. Its primary role is to introduce the α,α-dimethylphenylacetyl moiety into a larger molecule.
Intermediate in the Synthesis of Bilastine
A prominent application of this compound is in the multi-step synthesis of Bilastine, a second-generation antihistamine. In this synthesis, the ester is typically a precursor to a more complex intermediate that is later coupled with other fragments to form the final drug substance.[4][5][6][7]
The following diagram illustrates a generalized synthetic workflow where this compound or its methyl analog is used as a starting material for a key intermediate in the synthesis of Bilastine.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its properties, spectral data, and relevant experimental protocols to assist researchers and drug development professionals in its effective utilization. A thorough understanding of its chemistry and handling is crucial for its successful application in the synthesis of complex, biologically active molecules.
References
- 1. Benzeneacetic acid, alpha,alpha-dimethyl-, ethyl ester | C12H16O2 | CID 232036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2901-13-5 [sigmaaldrich.com]
- 3. csub.edu [csub.edu]
- 4. museonaturalistico.it [museonaturalistico.it]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. CN107857702A - A kind of preparation method of bilastine intermediate - Google Patents [patents.google.com]
- 7. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]
Spectroscopic Profile of Ethyl 2-Methyl-2-Phenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for ethyl 2-methyl-2-phenylpropanoate, a key intermediate in various organic syntheses. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification and characterization in research and development settings.
Spectral Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| 4.10 | q | 2H | -OCH₂CH₃ |
| 1.55 | s | 6H | -C(CH₃)₂ |
| 1.15 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 175.8 | C=O (Ester) |
| 144.2 | Aromatic C (quaternary) |
| 128.3 | Aromatic CH |
| 126.5 | Aromatic CH |
| 125.9 | Aromatic CH |
| 60.7 | -OCH₂CH₃ |
| 46.8 | -C(CH₃)₂ |
| 26.2 | -C(CH₃)₂ |
| 14.0 | -OCH₂CH₃ |
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2978 | C-H stretch (aliphatic) |
| 1730 | C=O stretch (ester) |
| 1447 | C-H bend (methyl) |
| 1235 | C-O stretch (ester) |
| 1155 | C-O stretch (ester) |
| 700 | C-H bend (aromatic, monosubstituted) |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 192 | 25 | [M]⁺ (Molecular Ion) |
| 147 | 100 | [M - OCH₂CH₃]⁺ |
| 119 | 80 | [C₆H₅C(CH₃)₂]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum was recorded on a 400 MHz NMR spectrometer. The ¹H NMR spectrum was referenced to the residual chloroform peak at 7.26 ppm, and the ¹³C NMR spectrum was referenced to the CDCl₃ solvent peak at 77.16 ppm. For the ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For the ¹³C NMR, 256 scans were acquired with a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 16 scans. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane was injected into the GC. The mass spectrometer was operated in full scan mode over a mass range of m/z 40-300. The ionization energy was set to 70 eV.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Ethyl 2-Methyl-2-Phenylpropanoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Ethyl 2-methyl-2-phenylpropanoate (CAS No. 2901-13-5), a compound utilized in various organic synthesis applications.[1] Adherence to the following protocols and precautions is critical to ensure a safe laboratory environment.
Chemical and Physical Properties
Proper identification and understanding of the physical state of a chemical are foundational to its safe handling. This compound is a colorless to pale yellow liquid or oil.[1][2]
| Property | Value | Reference |
| CAS Number | 2901-13-5 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₆O₂ | [3][4] |
| Molecular Weight | 192.26 g/mol | [1] |
| Appearance | Clear colorless to pale yellow oil/liquid | [1][2] |
| Purity | 97% | [2][3] |
| Storage Temperature | Room Temperature or 2-8°C Refrigerator | [1][2] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |
The following diagram illustrates the logical flow for identifying the primary hazards associated with this compound based on its GHS classification.
Caption: GHS Hazard Identification Flowchart
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is paramount to minimizing exposure and ensuring laboratory safety.
Handling
-
Ventilation: Always use this compound in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of vapors, mists, or sprays.[5][6][7]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5] Contaminated work clothing should be laundered separately before reuse.[6]
-
Contact Avoidance: Avoid all personal contact, including inhalation and contact with eyes, skin, and clothing.[6][7]
Storage
-
Container: Keep containers securely sealed when not in use.[6][7]
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][7][8]
-
Incompatibilities: Keep away from heat, sparks, and open flames.[5] This material is incompatible with strong oxidizing agents.[5][8]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Reference |
| Eye/Face | Chemical safety goggles or a face shield are required. | [5][7] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure are necessary. | [5][7][9] |
| Respiratory | In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge. | [5][7][10] |
The following diagram outlines the decision-making process for selecting the appropriate PPE.
Caption: PPE Selection Workflow
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. | [5][7] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. | [5][6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][7][9] |
Accidental Release Measures
-
Spill Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to absorb the liquid.[7][10] Do not use combustible materials like sawdust.[7]
-
Cleanup: Collect the absorbed material and place it in a suitable, labeled container for disposal.[6]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.[5]
-
Decontamination: Wash the spill area with a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[10]
Firefighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[5][9]
-
Hazards: Thermal decomposition may produce carbon oxides.[5] Containers may explode if heated under confinement.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][9]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5] Do not allow the product to enter drains or waterways.[6][11]
This guide is intended to provide comprehensive safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure all laboratory personnel are trained on its specific hazards and handling procedures.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 2901-13-5 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Benzeneacetic acid, alpha,alpha-dimethyl-, ethyl ester | C12H16O2 | CID 232036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. ETHYL PHENYLPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to Ethyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-2-phenylpropanoate, a notable ester derivative of 2-methyl-2-phenylpropanoic acid, holds significance as a key intermediate in the synthesis of various pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the prospective biological activities of its parent compound, focusing on anti-inflammatory mechanisms, and presents detailed experimental protocols for its synthesis and bioactivity assessment. This document aims to serve as a crucial resource for professionals engaged in drug discovery and development, offering foundational data and methodologies for the exploration of this compound and its derivatives as potential therapeutic agents.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. Its fundamental chemical and physical properties are summarized in the table below, providing a ready reference for laboratory use.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.26 g/mol | [1] |
| CAS Number | 2901-13-5 | [1] |
| Physical Form | Colorless to light yellow liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the gem-dimethyl groups, and a multiplet for the phenyl group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the quaternary carbon attached to the phenyl group, the carbons of the ethyl group, the gem-dimethyl carbons, and the aromatic carbons.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 192. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, 45 amu) to form a stable acylium ion, and further fragmentation of the phenyl ring and alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ester.
Synthesis and Experimental Protocols
This compound is a key synthetic intermediate. For instance, its derivatives are utilized in the preparation of compounds with antihistamine activity. The following section details a general synthesis protocol and a prospective workflow for its biological evaluation.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 2-methyl-2-phenylpropanoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-phenylpropanoic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude this compound. Further purification can be achieved by vacuum distillation.
General Workflow for Synthesis and Biological Screening
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of small molecules like this compound and its derivatives.
Caption: A logical workflow for the synthesis and biological screening of novel compounds.
Biological Activity and Potential Applications in Drug Development
While direct and extensive biological studies on this compound are limited, its structural core, 2-methyl-2-phenylpropanoic acid, is a derivative of phenylpropionic acid, a class of compounds well-known for their anti-inflammatory properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this scaffold.
Pro-drug Potential
It is hypothesized that this compound may act as a pro-drug. In the physiological environment, esterases can hydrolyze the ethyl ester to its corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid, which is the likely active form. This biotransformation can influence the pharmacokinetic profile of the active compound.
Caption: The pro-drug concept: conversion of the ethyl ester to the active carboxylic acid.
Anti-inflammatory Activity of Phenylpropanoic Acid Derivatives
Derivatives of 2-phenylpropionic acid have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes are crucial in the inflammatory cascade.
Experimental Protocol for In Vitro COX Inhibition Assay:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Preparation: Test compounds, including this compound and its corresponding carboxylic acid, are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture includes the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation and Termination: The reaction is initiated by the addition of arachidonic acid (the substrate). After a specific incubation period at 37°C, the reaction is terminated.
-
Detection: The product of the enzymatic reaction (e.g., Prostaglandin E₂) is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required for 50% inhibition) is determined.
Potential Cytotoxic Activity
Some phenylpropanoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] The cytotoxic potential of this compound and its derivatives could be a subject for future research in oncology drug discovery.
Experimental Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells metabolize MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Signaling Pathways
The primary mechanism of action for the anti-inflammatory effects of many phenylpropanoic acid derivatives is the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade.
Caption: The Cyclooxygenase (COX) signaling pathway and the site of inhibition by the active metabolite.
Conclusion
This compound serves as a valuable chemical entity for synthetic and medicinal chemistry. Its straightforward synthesis and the established biological activities of its parent carboxylic acid and related phenylpropanoic acid derivatives make it an interesting subject for further investigation in drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to explore its potential as a pro-drug and to design novel derivatives with enhanced therapeutic properties, particularly in the realm of anti-inflammatory and potentially anti-cancer agents. Future studies should focus on the direct biological evaluation of this compound to fully elucidate its pharmacological profile and mechanism of action.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-methyl-2-phenylpropanoate, an important intermediate in organic synthesis. The primary focus of this document is the Fischer-Speier esterification, a robust and widely utilized method for the preparation of this compound. This guide will detail the reaction, provide a representative experimental protocol, and present the relevant data in a clear and accessible format.
Introduction
This compound is a valuable building block in the synthesis of various organic molecules, including pharmacologically active compounds. Its structure, featuring a quaternary carbon center and an ester functional group, makes it a key component in the development of more complex chemical entities. The most common and direct route to this ester is the acid-catalyzed esterification of 2-methyl-2-phenylpropanoic acid with ethanol.
Core Synthesis Route: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic organic reaction that involves the condensation of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used.[1]
Reaction Scheme:
2-methyl-2-phenylpropanoic acid + Ethanol <=> this compound + Water
Experimental Protocol: Fischer-Speier Esterification
This section details a representative laboratory procedure for the synthesis of this compound.
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-phenylpropanoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound via Fischer-Speier esterification.
Table 1: Reactants and Catalyst
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-methyl-2-phenylpropanoic acid | C₁₀H₁₂O₂ | 164.20 | Starting Material |
| Ethanol | C₂H₆O | 46.07 | Reagent/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Solvent | Excess Ethanol | [1] |
| Catalyst | Concentrated H₂SO₄ | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | Several hours (monitor) | General Procedure |
| Yield | >90% (typical for analogous reactions) | [2] |
Note: A patent for a structurally similar compound, 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethyl ester, reports a yield of 92%, suggesting that high yields are achievable for this type of esterification.[2]
Visualization of the Synthesis Workflow
The logical flow of the synthesis process is illustrated in the following diagram.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The Fischer-Speier esterification, with its straightforward procedure and potential for high yields, remains a preferred method for laboratory and industrial-scale production. The provided experimental protocol and data tables offer a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds.
References
The Multifaceted Biological Activities of Phenylpropanoate Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the diverse biological activities of phenylpropanoate derivatives, a class of natural compounds widely distributed in the plant kingdom. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these molecules. It details their antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Phenylpropanoate derivatives are synthesized by plants from the amino acid phenylalanine and play crucial roles in their defense mechanisms and interactions with the environment.[1][2] Their basic chemical structure, a phenyl group attached to a three-carbon propionic acid tail, is the foundation for a vast array of compounds, including cinnamic acids, coumarins, flavonoids, and lignans.[1][3] These derivatives have garnered significant attention in the scientific community for their potential health benefits, which include antimicrobial, antidiabetic, renoprotective, neuroprotective, cardioprotective, and hepatoprotective effects.[4][5][6]
Quantitative Assessment of Biological Activities
The therapeutic potential of phenylpropanoate derivatives is underscored by their potent biological activities, as quantified by various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for select derivatives, providing a comparative measure of their efficacy in antioxidant, anti-inflammatory, and anticancer assays.
Table 1: Antioxidant Activity of Phenylpropanoate Derivatives (DPPH Radical Scavenging Assay)
| Compound/Extract | IC50 Value (µM) | Reference |
| Quiquesetinerviuside A | 8.4 ± 1.1 | [1] |
| Quiquesetinerviuside B | 6.8 ± 1.0 | [1] |
| Quiquesetinerviuside C | 7.4 ± 1.0 | [1] |
| Quiquesetinerviuside D | 5.5 ± 0.9 | [1] |
| Quiquesetinerviuside E | 3.6 ± 0.8 | [1] |
| Indole-based Caffeic Acid Amide (3j) | 50.98 ± 1.05 | [7] |
| Indole-based Caffeic Acid Amide (3m) | 67.64 ± 1.02 | [7] |
| n-Hexane extract of Piper retrofractum Vahl | 57.66 ppm | [8] |
Table 2: Anti-inflammatory Activity of Phenylpropanoate Derivatives (Nitric Oxide Production Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Compound | IC50 Value (µM) | Reference |
| Bibenzyl Derivative 1 | 32.3 ± 1.52 | [9][10] |
| Bibenzyl Derivative 2 | 15.7 ± 1.15 | [9][10] |
| Bibenzyl Derivative 3 | 9.3 ± 1.03 | [9][10] |
| Benzofuran Stilbene Derivative 6 | 24.1 ± 1.21 | [9][10] |
| 2'-hydroxycinnamaldehyde (HCA) | 8 | [11] |
| Quiquesetinerviuside D | 9.2 - 29.5 | [1] |
| Quiquesetinerviuside E | 9.2 - 29.5 | [1] |
Table 3: Anticancer Activity of Phenylpropanoate Derivatives (MTT Assay)
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Pinostrobin | T47D (Breast Cancer) | 2.93 mM | [12] |
| Pinostrobin propionate | T47D (Breast Cancer) | 0.57 mM | [12] |
| Pinostrobin butyrate | T47D (Breast Cancer) | 0.40 mM | [12] |
| Xanthohumol (1) | Du145 (Prostate Cancer) | Slightly less active than Cisplatin | [13] |
| Aurone (2) | Du145 (Prostate Cancer) | 14.71 ± 4.42 | [13] |
| Cinnamic Acid-based Amide (1) | HCT116 (Colon Cancer) | 22.4 | [7] |
| Cinnamic Acid-based Amide (2) | HCT116 (Colon Cancer) | 0.34 | [7] |
Key Signaling Pathways Modulated by Phenylpropanoate Derivatives
The biological effects of phenylpropanoate derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[14][15] Several phenylpropanoate derivatives, such as 2'-hydroxycinnamaldehyde, have been shown to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[11]
Caption: Inhibition of the NF-κB signaling pathway by phenylpropanoate derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, differentiation, and survival.[16][17] This pathway consists of a cascade of protein kinases that are sequentially activated. Phenylpropanoate derivatives can modulate MAPK signaling, which is often implicated in the response of plants to pathogens and has been shown to be involved in the resistance of cotton to Verticillium dahliae.[16][17][18]
Caption: Modulation of the MAPK signaling cascade by phenylpropanoate derivatives.
PI3K-Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, proliferation, and metabolism.[19][20][21] Dysregulation of this pathway is frequently observed in cancer.[20][21] Phenylpropanoid derivatives, particularly flavonoids, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[19][20][21]
Caption: Inhibition of the PI3K-Akt signaling pathway by phenylpropanoate derivatives.
Experimental Protocols
Reproducible and standardized methodologies are paramount in the evaluation of the biological activities of phenylpropanoate derivatives. This section provides detailed protocols for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for determining the antioxidant capacity of a compound.[4][22][23][24][25]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[23][24]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[23] This solution should be prepared fresh and kept in the dark.[23][24]
-
Sample Preparation: Dissolve the phenylpropanoate derivative in methanol to prepare a stock solution. From this, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[4]
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
For the blank, use 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][24]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[23]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[26][27]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of large amounts of NO, a pro-inflammatory mediator. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2][28]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[26][28]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[28]
-
Treatment:
-
Pre-treat the cells with various concentrations of the phenylpropanoate derivative for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[28]
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[28]
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.[27]
-
Cell Viability: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[26][28]
Caption: Experimental workflow for the nitric oxide production inhibition assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][29][30][31]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][29] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of the phenylpropanoate derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Formazan Solubilization:
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3][29]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[31]
Caption: Experimental workflow for the MTT assay for anticancer activity.
Conclusion and Future Directions
Phenylpropanoate derivatives represent a promising class of natural products with a wide spectrum of biological activities relevant to human health. Their antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K-Akt, make them attractive candidates for further investigation and development as therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of these versatile compounds. Future research should focus on in vivo studies to validate the in vitro findings, as well as on structure-activity relationship studies to design and synthesize even more potent and selective derivatives for targeted therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dpph assay ic50: Topics by Science.gov [science.gov]
- 9. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]
- 17. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. marinebiology.pt [marinebiology.pt]
- 25. mdpi.com [mdpi.com]
- 26. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. merckmillipore.com [merckmillipore.com]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
Ethyl 2-methyl-2-phenylpropanoate literature review
An In-depth Technical Guide to Ethyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a compound of interest in organic synthesis and with potential applications in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and available data on its biological activities, presented in a format tailored for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid.[1] It is a carboxylic acid ester with the molecular formula C12H16O2.[2][3]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | Ethyl Dimethylphenylacetate, 2-Methyl-2-phenyl-propionic acid ethyl ester | [1][3] |
| CAS Number | 2901-13-5 | [2][3] |
| Molecular Formula | C12H16O2 | [2][3] |
| Molecular Weight | 192.26 g/mol | [1][3] |
| Appearance | Clear Colourless to Pale Yellow Oil/Liquid | [1] |
| Purity | 97% | [2] |
| Storage Temperature | 2-8°C (Refrigerator) or Room Temperature | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data (Expected Ranges and Available Data)
| Technique | Data | Reference |
| ¹H NMR | Data not explicitly found in search results. Expected signals would include those for the ethyl group (a quartet and a triplet), methyl groups (a singlet), and the phenyl group (multiplets). | |
| ¹³C NMR | Data not explicitly found in search results. Expected signals would include those for the carbonyl carbon, quaternary carbon, phenyl carbons, and the carbons of the ethyl and methyl groups. | [3] |
| IR Spectroscopy | Expected to show a strong absorption band for the C=O (ester) group around 1735 cm⁻¹. | |
| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z = 192. |
Synthesis Methodologies
The synthesis of this compound can be achieved through several synthetic routes. The most common methods are Fischer-Speier esterification and the alkylation of a phenylacetate derivative.
Fischer-Speier Esterification
This is a classic acid-catalyzed esterification of a carboxylic acid with an alcohol.[4]
Reaction: 2-methyl-2-phenylpropanoic acid + Ethanol ⇌ this compound + Water
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine 2-methyl-2-phenylpropanoic acid and an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid generated in-situ from acetyl chloride.[1]
-
Reflux: Heat the reaction mixture to a gentle reflux for several hours to allow the reaction to reach equilibrium. The progress can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The remaining mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation under reduced pressure.
Alkylation of Ethyl Phenylacetate
This method involves the deprotonation of ethyl phenylacetate to form an enolate, followed by methylation.
Reaction: Ethyl phenylacetate + 2 CH₃I → this compound
Experimental Protocol:
-
Enolate Formation: Dissolve ethyl phenylacetate in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate.
-
Alkylation: While maintaining the low temperature, add methyl iodide (an excess of 2 equivalents) to the enolate solution. The reaction mixture is stirred for several hours and allowed to slowly warm to room temperature.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed with brine.
-
Purification: The organic layer is dried, and the solvent is removed. The resulting crude product is then purified by column chromatography or distillation.
Biological Activity and Applications in Drug Development
This compound is primarily utilized as a compound in organic synthesis.[1] While direct studies on the biological activity of this specific ester are limited in publicly available literature, its structural motifs are present in molecules with known pharmacological properties.
Potential Anti-inflammatory and Analgesic Properties
A derivative of this core structure, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has been synthesized and shown to possess in vitro COX-1, COX-2, and 5-LOX inhibitory potentials, as well as in vivo anti-inflammatory and antinociceptive activities. This suggests that the 2-methyl-2-phenylpropanoate moiety may serve as a valuable scaffold for the development of new anti-inflammatory and analgesic agents.
Role as a Synthetic Intermediate
This compound and its methyl analog are used as intermediates in the synthesis of more complex pharmaceutical compounds. For instance, mthis compound is a precursor in the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid, a compound with potential therapeutic applications.[5]
Inferred Activity from Related Compounds
Studies on structurally related compounds can offer insights into the potential biological profile of this compound. For example, a comparative analysis of ethyl and methyl 3-(3,4-dihydroxyphenyl)propanoate suggests that the ethyl ester may have more potent anti-inflammatory properties than its methyl counterpart.[6] However, it is crucial to note that these are different molecules, and direct biological testing of this compound is necessary to ascertain its specific activities.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a versatile chemical intermediate with straightforward synthetic routes. While its direct biological activities are not extensively documented, its structural components are found in pharmacologically active molecules, suggesting its potential as a scaffold in drug discovery and development, particularly in the area of anti-inflammatory agents. Further research is warranted to fully elucidate its biological profile and potential therapeutic applications.
References
- 1. cerritos.edu [cerritos.edu]
- 2. benchchem.com [benchchem.com]
- 3. Benzeneacetic acid, alpha,alpha-dimethyl-, ethyl ester | C12H16O2 | CID 232036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. athabascau.ca [athabascau.ca]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
The Profen Story: An In-depth Technical Guide to the Discovery and History of Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylpropanoic acids, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Their discovery and development marked a significant milestone in medicinal chemistry and clinical practice, offering potent analgesic, anti-inflammatory, and antipyretic activities. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of key phenylpropanoic acids, with a focus on the experimental methodologies and quantitative data that have defined their development.
The Genesis of a New Class of Anti-inflammatory Agents
The story of the profens begins in the mid-20th century, driven by the need for safer and better-tolerated alternatives to existing anti-inflammatory therapies such as salicylates and corticosteroids. Researchers at the Boots Pure Drug Company in the UK embarked on a mission to develop a novel, non-steroidal agent for the treatment of rheumatoid arthritis.
The Discovery of Ibuprofen
Led by Dr. Stewart Adams, the research at Boots culminated in the synthesis of ibuprofen in 1961.[1] The name "ibuprofen" is a portmanteau derived from its chemical structure: i sobu tylphen ylpro panoic acid.[1] The initial synthesis by the Boots Group was a six-step process starting from isobutylbenzene.[2] A significant advancement in its production was the development of a greener, three-step synthesis by the BHC Company in 1992, which utilized recyclable hydrogen fluoride as a catalyst and solvent.[3] Ibuprofen was first launched as a prescription drug in the United Kingdom in 1969 for the treatment of rheumatoid arthritis.[2]
The Emergence of Other Key Profens
Following the success of ibuprofen, several other phenylpropanoic acid derivatives were developed, each with unique pharmacokinetic and pharmacodynamic profiles.
-
Naproxen: Developed by Syntex, naproxen was first introduced in 1976.[4] A key feature of its development was the focus on a single enantiomer, the more active (S)-naproxen, in contrast to the racemic mixture of ibuprofen that was initially marketed.[4]
-
Ketoprofen: Developed by Rhône-Poulenc, ketoprofen entered clinical use in the 1970s.[5] Its synthesis often involves a multi-step process, with various methods explored to optimize yield and efficiency.[5][6][7][8]
-
Flurbiprofen: Approved in the United States in 1988, flurbiprofen is another potent member of the profen class.[9] Its synthesis has also been a subject of extensive research, with various routes developed to achieve its biphenyl structure.[1][10][11][12][13]
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for all phenylpropanoic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[14]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[14]
The therapeutic effects of profens are largely attributed to their inhibition of COX-2, while their common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[14] The relative selectivity of different profens for COX-1 versus COX-2 is a critical factor in their clinical profile.
Signaling Pathway of Prostaglandin Synthesis and its Inhibition by Phenylpropanoic Acids
Quantitative Bioactivity Data
The inhibitory potency of phenylpropanoic acids against COX-1 and COX-2 is a key determinant of their efficacy and side-effect profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a drug's preference for inhibiting COX-2 over COX-1.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Ibuprofen | 12 | 80 | 0.15 | [15] |
| Naproxen | 2.6 | 2.2 | 1.18 | [15] |
| Ketoprofen | 0.45 | 1.2 | 0.38 | [15] |
| Flurbiprofen | 0.1 | 0.4 | 0.25 | [15] |
| Pranoprofen | 3.1 | Not explicitly reported | Not available | [16] |
Experimental Protocols
The discovery and development of phenylpropanoic acids have been underpinned by a variety of in vitro and in vivo experimental protocols.
In Vitro COX Inhibition Assays
1. Human Whole Blood Assay
This assay provides a physiologically relevant measure of COX inhibition in the presence of blood components.[17][18][19][20]
-
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
-
Methodology:
-
COX-1 Activity: Freshly drawn human blood is allowed to clot, inducing platelet aggregation and thromboxane B2 (TXB2) production via COX-1. The concentration of TXB2 is measured by radioimmunoassay (RIA) or enzyme immunoassay (EIA) in the presence of varying concentrations of the test compound.
-
COX-2 Activity: Heparinized whole blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. The production of prostaglandin E2 (PGE2) is then measured by RIA or EIA in the presence of varying concentrations of the test compound.
-
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is plotted against the log of the test compound concentration to determine the IC50 value.
2. Fluorometric COX Inhibitor Screening Assay
This is a high-throughput in vitro assay that measures the peroxidase activity of COX enzymes.[21][22][23][24][25]
-
Objective: To rapidly screen compounds for their ability to inhibit COX-1 and COX-2.
-
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the cyclooxygenase reaction, producing prostaglandin G2 (PGG2).
-
The peroxidase component of the COX enzyme then reduces PGG2 to PGH2, and this reaction is coupled to the oxidation of a fluorogenic substrate.
-
The resulting fluorescence is measured, and the percentage of inhibition is calculated.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.
Synthesis of Key Phenylpropanoic Acids
Synthesis of Ketoprofen
One reported method for the synthesis of ketoprofen involves the hydrolysis of 3-cyanoethyl benzophenone.[7][8]
-
Step 1: 3-Cyanoethyl benzophenone is dissolved in methanol and treated with hydrogen chloride gas.
-
Step 2: The resulting intermediate is then hydrolyzed with a base (e.g., potassium hydroxide) in water.
-
Step 3: The reaction mixture is acidified to precipitate the crude ketoprofen, which is then purified by recrystallization.
Synthesis of Flurbiprofen
A common route to flurbiprofen involves a multi-step synthesis starting from 2-fluoroaniline or its derivatives.[1][10][11][12][13]
-
Step 1: Acylation of an o-fluoroaniline derivative with a 2-halopropionyl halide.
-
Step 2: Ketalization of the resulting intermediate.
-
Step 3: Rearrangement reaction in the presence of an acidic catalyst.
-
Step 4: Hydrolysis to yield a key intermediate.
-
Step 5: Diazotization followed by a coupling reaction (e.g., Suzuki coupling with phenylboronic acid) to introduce the second phenyl ring, yielding flurbiprofen.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical utility of phenylpropanoic acids is also determined by their pharmacokinetic properties.
| Drug | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (hours) | Excretion | Reference(s) |
| Ibuprofen | 80-100 (oral) | >98 | Hepatic (CYP2C9, CYP2C8) | 2-4 | Urine (as metabolites) | [2][26][27][28] |
| Naproxen | 95 (oral) | >99 | Hepatic | 12-17 | Urine (as metabolites) | [29] |
| Ketoprofen | 90 (oral) | ~99 | Hepatic | 2-4 | Urine (as metabolites) | [29] |
| Flurbiprofen | >80 (oral) | >99 | Hepatic | 3-6 | Urine (as metabolites) | [9] |
Conclusion
The discovery and development of phenylpropanoic acids represent a triumph of rational drug design and a deep understanding of the inflammatory process. From the pioneering work on ibuprofen to the refinement of other profens with distinct clinical profiles, this class of drugs has had a profound and lasting impact on the management of pain and inflammation. The experimental methodologies and quantitative data outlined in this guide have been instrumental in this journey, providing the foundation for their safe and effective use in millions of patients worldwide. Future research in this area will likely focus on developing novel profen derivatives with enhanced COX-2 selectivity and improved safety profiles, continuing the legacy of this remarkable class of therapeutic agents.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis method of ketoprofen - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]
- 9. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]
- 11. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 13. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. content.abcam.com [content.abcam.com]
- 23. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 26. ClinPGx [clinpgx.org]
- 27. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Esterification of 2-Methyl-2-phenylpropanoic Acid with Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl 2-methyl-2-phenylpropanoate via the Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid with ethanol. This method is a robust and scalable acid-catalyzed reaction, crucial for the synthesis of intermediates in drug development, particularly for compounds with antihistaminic properties. The protocol outlines the reaction setup, workup, and purification procedures, along with expected yields and reaction parameters.
Introduction
This compound is a valuable ester intermediate in organic synthesis. The Fischer-Speier esterification is a classic and effective method for its preparation. This reaction involves the treatment of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1] The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol and/or by removing the water formed during the reaction.[1] Due to the steric hindrance of 2-methyl-2-phenylpropanoic acid, reaction conditions may require longer reaction times to achieve high yields.
Reaction Scheme
2-Methyl-2-phenylpropanoic Acid + Ethanol <=> this compound + Water
Quantitative Data Summary
The following table summarizes the typical quantitative data for the esterification of 2-methyl-2-phenylpropanoic acid with ethanol based on analogous reactions and general Fischer esterification principles.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Methyl-2-phenylpropanoic Acid | 1.0 eq | |
| Ethanol | 10-20 eq (serves as solvent) | [2] |
| Catalyst | ||
| Concentrated Sulfuric Acid (H₂SO₄) | 0.1-0.2 eq | [2] |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | [2] |
| Reaction Time | 2-18 hours | [2][3] |
| Yield | ||
| Expected Yield | ~92% | [3] |
| Product Characteristics | ||
| Molecular Formula | C₁₂H₁₆O₂ | [4] |
| Molecular Weight | 192.26 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow oil | [5] |
Experimental Protocol
Materials and Equipment
-
2-Methyl-2-phenylpropanoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-phenylpropanoic acid (e.g., 10.0 g, 60.9 mmol).
-
Add a large excess of absolute ethanol (e.g., 100 mL).
-
While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.1 mL, 20.7 mmol) to the mixture.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle and stir vigorously.
-
Maintain the reflux for 18 hours to ensure complete reaction, especially given the sterically hindered nature of the carboxylic acid.[3]
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Slowly add 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
50 mL of water
-
50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst). Be cautious of gas evolution.
-
50 mL of brine.
-
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product, this compound, is obtained as a clear to pale yellow oil.[5] For higher purity, the product can be further purified by vacuum distillation.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols: Ethyl 2-methyl-2-phenylpropanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ethyl 2-methyl-2-phenylpropanoate, a versatile intermediate in organic synthesis. This document outlines its synthesis, key reactions, and applications, with a focus on its role in the preparation of pharmacologically active molecules and other valuable organic compounds.
Introduction
This compound, also known as ethyl dimethylphenylacetate, is a valuable building block in organic chemistry.[1] Its structure, featuring a quaternary carbon center and a phenyl group, makes it a useful precursor for the synthesis of a variety of complex molecules. This compound is particularly noted for its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2901-13-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.26 g/mol | [1] |
| Appearance | Clear Colourless to Pale Yellow Oil | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis of this compound
Fischer-Speier Esterification
A common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst.
Reaction Scheme: Fischer-Speier Esterification
Caption: Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid.
Experimental Protocol:
-
Materials:
-
2-Phenylpropionic acid (1 equivalent)
-
Anhydrous ethanol (excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
-
Procedure:
-
To a solution of 2-phenylpropionic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for 4 hours.[3]
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Pour the residue into ice water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation to obtain pure this compound.[3]
-
| Reactant | Moles | Equivalent |
| 2-Phenylpropionic acid | 0.056 | 1 |
| Ethanol | - | Excess |
| Conc. H₂SO₄ | - | Catalytic |
| Product | Yield | |
| This compound | 91% |
Adapted from the synthesis of Methyl 2-phenylpropionate.[3]
Applications in Organic Synthesis
Intermediate in the Synthesis of Bilastine
This compound and its methyl analog are key intermediates in the synthesis of Bilastine, a non-sedating antihistamine. The synthesis involves the modification of the phenyl ring followed by coupling with a piperidine moiety.
Workflow: Synthesis of a Bilastine Intermediate
Caption: Synthesis of a Bilastine intermediate.
Experimental Protocol: Mesylation of a Hydroxylated Intermediate
-
Materials:
-
2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester (1 equivalent)
-
Triethylamine (1.5 equivalents)
-
Methanesulfonyl chloride (1.5 equivalents)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel, dissolve 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture and add methanesulfonyl chloride dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Add distilled water and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester.[4]
-
| Reactant | Amount | Molar Ratio |
| 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester | 2.2 g | 1 |
| Triethylamine | 1.2 g | ~1.3 |
| Methanesulfonyl chloride | 1.25 g | ~1.2 |
| Product | Yield | |
| 2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester | 3.2 g (100%) |
This protocol is for the ethyl ester derivative used in a similar synthesis.[4]
Precursor for Anti-inflammatory and Analgesic Compounds
This compound can serve as a starting material for the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. An example is the synthesis of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate via a Michael addition.
Reaction Scheme: Michael Addition to N-phenylmaleimide
Caption: Synthesis of a potential anti-inflammatory agent.
Experimental Protocol: Asymmetric Michael Addition
-
Materials:
-
Ethyl isobutyrate (1 equivalent)
-
N-phenylmaleimide (1 equivalent)
-
Organocatalyst
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
Dissolve N-phenylmaleimide and the organocatalyst in the solvent.
-
Add ethyl isobutyrate to the mixture.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
-
| Reactant | Molar Ratio |
| Ethyl isobutyrate | 1 |
| N-phenylmaleimide | 1 |
| Product | Yield |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 96% |
This is a generalized protocol based on a similar reported synthesis.[5][6]
Enantioselective Hydrolysis
The ester functionality of 2-phenylpropanoates can be selectively hydrolyzed by lipases, providing a route to enantiomerically enriched carboxylic acids and alcohols. This is particularly relevant in the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Logical Relationship: Enantioselective Hydrolysis
Caption: Enantioselective hydrolysis of a racemic ester.
Experimental Data: Lipase-catalyzed Hydrolysis of Methyl 2-phenylpropanoate
| Lipase Source | Selectivity | Hydrolysis Rate (µmol/mg·h) | Enantiomeric Excess (ee) |
| Lip 1 | (S)-enantiomer | 425.6 | 53.7% |
| Lip 2 | (R)-enantiomer | 0.344 | -10.9% |
Data from the hydrolysis of the methyl analog, Methyl 2-phenylpropanoate.[7]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility is demonstrated in the synthesis of complex pharmaceutical compounds like Bilastine and in the development of new potential therapeutic agents. The straightforward synthesis of this ester via Fischer esterification and its susceptibility to stereoselective transformations make it an important tool for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity is likely to uncover even more applications in various areas of organic chemistry.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Benzeneacetic acid, alpha,alpha-dimethyl-, ethyl ester | C12H16O2 | CID 232036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Note: Analysis of Ethyl 2-methyl-2-phenylpropanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-methyl-2-phenylpropanoate (CAS No. 2901-13-5) is an ester compound with applications in various chemical syntheses.[1][2] Its accurate identification and quantification are crucial for process monitoring, quality control, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[3] This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[3] This application note provides a detailed protocol for the sample preparation and GC-MS analysis of this compound.
Experimental Protocol
This protocol outlines the procedure for preparing and analyzing this compound using GC-MS.
1. Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for GC-MS analysis, while removing any particulate matter.[4]
-
Reagents and Materials:
-
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform a serial dilution of the stock solution to prepare a working standard with a final concentration of approximately 10 µg/mL.[6] This concentration is suitable for achieving a column loading of around 10 ng with a 1 µL injection.[6]
-
Sample Filtration: Filter the final working standard solution through a 0.22 µm syringe filter to remove any potential particulates that could contaminate the GC inlet or column.[4]
-
Transfer: Transfer the filtered solution into a 1.5 mL glass autosampler vial for analysis. Ensure a minimum volume of 50 µL is present in the vial.[6]
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Users may need to optimize these conditions based on their specific instrumentation and column. A 5% phenyl methyl siloxane column is a versatile choice for this type of analysis.[7]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative analysis should be performed in SIM mode for maximum sensitivity. The molecular ion and key fragments should be chosen for quantification and qualification.
| Compound Name | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | ~10.8 (Example) | 119 | 192, 147, 91 |
Note: Retention time is an example and will vary based on the specific GC system and column used.
Expected Mass Spectrum Fragments:
-
m/z 192: Molecular Ion [M]⁺
-
m/z 147: Loss of ethoxy group [-OCH₂CH₃]
-
m/z 119: Loss of carboxyethyl group [-COOCH₂CH₃] (Likely Base Peak)
-
m/z 91: Tropylium ion, characteristic of benzyl structures
Mandatory Visualization
The following diagram illustrates the complete analytical workflow from sample handling to final data reporting.
Caption: Experimental workflow from sample preparation to data reporting.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Benzeneacetic acid, alpha,alpha-dimethyl-, ethyl ester | C12H16O2 | CID 232036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ethyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 2-methyl-2-phenylpropanoate, a valuable intermediate in organic synthesis. The following methods are designed to remove common impurities, ensuring the high purity required for research, development, and manufacturing applications.
Introduction
This compound is a clear, colorless to pale yellow oily liquid.[1] Its synthesis, commonly achieved through Fischer esterification of 2-methyl-2-phenylpropanoic acid with ethanol or via the corresponding acid chloride, can result in several process-related impurities. The most common impurities include unreacted starting materials such as 2-methyl-2-phenylpropanoic acid and ethanol, as well as byproducts like water and residual acid catalyst. This document outlines three primary purification techniques: liquid-liquid extraction, fractional distillation, and column chromatography.
Impurity Profile
A thorough understanding of potential impurities is critical for selecting the appropriate purification strategy. The primary impurities associated with the synthesis of this compound are listed in the table below, along with their relevant physical properties.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Water Solubility |
| This compound | 192.26 | Estimated >200 °C at 760 mmHg (Requires vacuum distillation) | Liquid at room temp. | Low | |
| 2-methyl-2-phenylpropanoic acid | 164.20 | 270.5 °C at 760 mmHg; 167-168 °C at 15 Torr[2][3] | 80-82 °C[4][5] | Insoluble[4][6] | |
| Ethanol | 46.07 | 78.37 °C | -114.1 °C | Miscible | |
| Water | 18.02 | 100 °C | 0 °C | N/A |
Purification Workflow
The overall purification strategy for this compound can be visualized as a multi-step process. The selection of steps will depend on the initial purity of the crude product and the desired final purity.
Caption: General purification workflow for this compound.
Experimental Protocols
Liquid-Liquid Extraction
This protocol is designed to remove acidic impurities (unreacted carboxylic acid, acid catalyst) and water-soluble components (excess ethanol, water).
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use a volume of solvent that is approximately 2-3 times the volume of the crude ester.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate. The top layer will be the organic phase containing the ester, and the bottom layer will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the washing with saturated sodium bicarbonate solution (steps 2-6) until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to help break up any emulsions.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude, washed ester.
Fractional Distillation under Reduced Pressure
This method is effective for separating the target ester from less volatile impurities, such as unreacted 2-methyl-2-phenylpropanoic acid, and any non-volatile materials. Due to the high boiling point of the ester at atmospheric pressure, vacuum distillation is required to prevent decomposition.
Materials:
-
Washed and dried this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Place the washed and dried crude ester into the round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Slowly and carefully apply a vacuum to the system.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Observe the temperature at the head of the fractionating column. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
The main fraction containing the pure this compound should distill at a constant temperature. The exact boiling point will depend on the pressure. Based on similar compounds, the boiling point is expected to be significantly lower than its atmospheric boiling point. For example, a structurally similar ester, Ethyl 2-ethyl-3-phenylpropanoate, has a boiling point of 72 °C at 0.09 mm Hg.
-
Collect the fraction that distills at a stable temperature.
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before releasing the vacuum.
Column Chromatography
For achieving very high purity, or for separating the ester from impurities with similar boiling points, column chromatography is the preferred method. Esters are moderately polar and can be effectively separated on silica gel.
Materials:
-
Crude or partially purified this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and developing chamber for monitoring the separation.
Procedure:
-
Select the Eluent System: Determine the optimal eluent mixture by running TLC plates with the crude material in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system will give the target ester an Rf value of approximately 0.3-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude ester in a minimal amount of the eluent or a non-polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Monitor the Separation: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Logical Relationship of Purification Steps
The choice and sequence of purification techniques are logically interconnected, aiming for a progressive increase in purity.
Caption: Logical flow of purification stages for this compound.
References
- 1. reignpharma.com [reignpharma.com]
- 2. 2-methyl-2-phenylpropanoic acid CAS# 826-55-1 [gmall.chemnet.com]
- 3. echemi.com [echemi.com]
- 4. 2-Methyl-2-phenylpropionic acid, CAS No. 826-55-1 - iChemical [ichemical.com]
- 5. 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1 | Chemsrc [chemsrc.com]
- 6. 2-Phenylisobutyric acid | 826-55-1 [chemicalbook.com]
Application Notes and Protocols for the Hydrolysis of Ethyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-2-phenylpropanoate is a sterically hindered ester, the hydrolysis of which to its corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid, is a critical step in various synthetic pathways. Due to the steric hindrance around the carbonyl group, standard saponification methods can be slow or inefficient. These application notes provide detailed protocols for various hydrolysis methods, including standard and advanced basic hydrolysis, as well as acid-catalyzed hydrolysis. The information is intended to guide researchers in selecting the optimal conditions for their specific needs, considering factors such as substrate sensitivity, desired reaction time, and yield.
Data Presentation: Comparison of Hydrolysis Conditions
The following tables summarize quantitative data for different hydrolysis methods applicable to this compound and other sterically hindered esters.
Table 1: Basic Hydrolysis Conditions
| Method | Base (Equivalents) | Solvent System | Temperature | Time | Typical Yield | Reference |
| Standard Saponification | NaOH (2.0-3.0) | Ethanol/Water | 50-55°C | 3 hours | ~90% | Based on protocols for similar esters.[1] |
| Non-Aqueous Mild Hydrolysis | NaOH (3.0) | Dichloromethane/Methanol (9:1) | Room Temp. | < 1 hour | 80-96% | A general method for hindered esters, often providing rapid conversion and high purity.[2] |
| Potassium t-butoxide | K-tBuOK (3.0) | DMSO/Water (trace) | Room Temp. | 1-3 hours | High | Particularly effective for esters resistant to standard saponification.[3] |
Table 2: Acid-Catalyzed Hydrolysis Conditions
| Method | Acid Catalyst | Solvent System | Temperature | Time | Typical Yield | Notes |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Water (in excess) | Reflux | 4-5 hours | ~93% | The reaction is reversible; a large excess of water is used to drive the equilibrium to the products.[4] |
Experimental Protocols
Protocol 1: Standard Saponification (Aqueous Basic Hydrolysis)
This protocol describes a standard method for ester hydrolysis using sodium hydroxide in an aqueous-alcoholic solvent system.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Reaction: Heat the mixture to 50-55°C and stir for 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup - Solvent Removal: After completion, allow the mixture to cool to room temperature and remove the ethanol using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-phenylpropanoic acid.
-
Purification (Optional): The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Mild, Non-Aqueous Basic Hydrolysis
This protocol is particularly suitable for sterically hindered esters, offering a rapid and high-yielding alternative to standard saponification.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a flask, dissolve this compound (1 mmol) in dichloromethane (9 mL).
-
Addition of Base: Prepare a 3 N solution of NaOH in methanol. Add 1 mL of this solution (3 mmol NaOH) to the ester solution. The final solvent ratio will be CH₂Cl₂/MeOH (9:1).
-
Reaction: Stir the mixture at room temperature. The sodium salt of the carboxylic acid will precipitate. The reaction is typically complete in under an hour.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup - Quenching and Extraction: Upon completion, remove the solvents under vacuum. Add water (10 mL) to the residue and extract with ethyl acetate to remove any unreacted ester and the alcohol byproduct.
-
Acidification and Isolation: Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid. Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain 2-methyl-2-phenylpropanoic acid.
Protocol 3: Acid-Catalyzed Hydrolysis
This protocol uses a dilute strong acid to catalyze the hydrolysis of the ester.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, a large excess of water, and a catalytic amount of concentrated sulfuric acid (e.g., 2 mL per 10 g of ester).
-
Reaction: Heat the mixture to reflux and maintain for 4-5 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup - Extraction: Cool the reaction mixture to room temperature and transfer to a separatory funnel. Extract the product with diethyl ether (3x).
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution to remove the acid catalyst and isolate the carboxylic acid in the aqueous phase as its sodium salt.
-
Acidification and Re-extraction: Acidify the aqueous layer with concentrated HCl and then extract the carboxylic acid with diethyl ether (3x).
-
Drying and Concentration: Dry the final organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield 2-methyl-2-phenylpropanoic acid.
Visualizations
The following diagrams illustrate the workflows for the described hydrolysis protocols.
References
Application Notes and Protocols: Ethyl 2-methyl-2-phenylpropanoate in Fragrance Formulation
Abstract:
This document provides detailed application notes and experimental protocols for the evaluation of Ethyl 2-methyl-2-phenylpropanoate as a potential ingredient in fragrance formulations. Due to a lack of publicly available data on its olfactory properties, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals to characterize its scent profile, performance, and stability. The protocols outlined herein are designed to generate the necessary data to determine the viability and optimal application of this compound in perfumery.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.26 g/mol | --- |
| CAS Number | 2901-13-5 | |
| Appearance | Colorless to light yellow liquid | |
| Purity | 97% | |
| Storage Temperature | Room Temperature | |
| Boiling Point | Not available | --- |
| Vapor Pressure | Not available | --- |
| Solubility | Not available | --- |
Table 1: Physicochemical Properties of this compound
Olfactory Characterization
As the specific odor profile of this compound is not well-documented, a thorough sensory evaluation is required. The following protocols are designed to systematically characterize its scent.
Objective: To identify and quantify the olfactory characteristics of this compound.
Materials:
-
This compound (97% purity or higher)
-
Ethanol (perfumer's grade, odorless)
-
Deionized water
-
Glass vials with caps
-
Perfumer's smelling strips (blotters)
-
Odor-free environment (sensory evaluation booth)
-
Trained sensory panel (8-10 members)
Procedure:
-
Sample Preparation: Prepare a 10% solution of this compound in perfumer's grade ethanol.
-
Panelist Training: Briefly retrain panelists on a set of standard reference odorants representing different fragrance families (e.g., floral, fruity, woody, spicy) to calibrate their responses.
-
Evaluation:
-
Dip a smelling strip into the 10% solution, ensuring it is saturated but not dripping.
-
Present the strip to each panelist in a double-blind, randomized order.
-
Ask panelists to describe the odor at three time points:
-
Top note: Immediately after dipping.
-
Heart note: After 15 minutes.
-
Base note: After 2 hours.
-
-
Panelists should record all perceived odor descriptors and rate their intensity on a scale of 1 (very weak) to 7 (very strong).
-
-
Data Analysis: Compile the descriptors and intensity ratings. Create a sensory profile (spider web diagram) to visualize the dominant and minor scent characteristics.
Caption: Workflow for Olfactory Profile Characterization.
Objective: To determine the lowest concentration at which the odor of this compound can be detected.
Materials:
-
This compound
-
Odor-free air or nitrogen
-
Dynamic dilution olfactometer
-
Trained sensory panel
Procedure:
-
Methodology: Employ the forced-choice ascending concentration series method (ASTM E679-19).
-
Sample Presentation: Present panelists with three sniffing ports, two containing odor-free air and one containing a diluted concentration of the test substance.
-
Ascending Concentrations: Start with a very low, sub-threshold concentration and gradually increase it in discrete steps.
-
Panelist Task: At each concentration level, panelists must choose the port they believe contains the odorant.
-
Threshold Definition: The individual threshold is the concentration at which a panelist gives two consecutive correct identifications. The group's odor detection threshold is the geometric mean of the individual thresholds.
Data Presentation:
| Parameter | Value (to be determined) | Units |
| Odor Detection Threshold | ppm or µg/m³ |
Table 2: Odor Threshold of this compound
Performance Evaluation in Fragrance Formulations
The performance of a fragrance ingredient is determined by its substantivity (longevity on a substrate) and its stability within a product base.
Objective: To evaluate the longevity of the scent of this compound on different substrates.
Materials:
-
10% solution of this compound in ethanol
-
Substrates: smelling strips, cotton fabric, human skin
-
Trained sensory panel
Procedure:
-
Application: Apply a standardized amount of the 10% solution to each substrate.
-
Evaluation: Have the sensory panel evaluate the odor intensity on each substrate at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Rating: Panelists rate the intensity on a scale of 1 to 7.
-
Data Analysis: Plot the average intensity ratings over time for each substrate to create a substantivity curve.
Data Presentation:
| Time (hours) | Smelling Strip (Avg. Intensity) | Cotton Fabric (Avg. Intensity) | Human Skin (Avg. Intensity) |
| 0 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 3: Substantivity of this compound on Various Substrates
Objective: To assess the physical and chemical stability of this compound in a representative cosmetic formulation.[1]
Materials:
-
This compound
-
Model cosmetic base (e.g., a simple oil-in-water emulsion)
-
Control sample (cosmetic base without the fragrance ingredient)
-
Storage chambers (controlled temperature and light)
-
pH meter, viscometer, and other relevant analytical equipment
Procedure:
-
Formulation: Incorporate this compound into the cosmetic base at a typical concentration (e.g., 0.5% w/w).
-
Storage Conditions: Store samples under various conditions:
-
Accelerated: 40°C ± 2°C
-
Room Temperature: 25°C ± 2°C
-
Light Exposure: UV light chamber
-
-
Evaluation: At specified time points (e.g., 0, 1, 2, and 3 months), evaluate the following parameters for both the test and control samples:[1]
-
Physical: Color, clarity, viscosity, phase separation.
-
Chemical: pH, odor profile (compared to a fresh sample).
-
-
Data Analysis: Record any significant changes compared to the control and the initial sample.
Caption: Workflow for Stability Testing.
Data Presentation:
| Parameter | Condition | T=0 | T=1 month | T=2 months | T=3 months |
| Color | 40°C | ||||
| 25°C | |||||
| UV Light | |||||
| Odor Profile | 40°C | ||||
| 25°C | |||||
| UV Light | |||||
| pH | 40°C | ||||
| 25°C | |||||
| UV Light | |||||
| Viscosity (cP) | 40°C | ||||
| 25°C | |||||
| UV Light | |||||
| Phase Separation | 40°C | ||||
| 25°C | |||||
| UV Light |
Table 4: Stability of this compound in a Cosmetic Base
Conclusion
This compound is a compound with potential for use in fragrance applications, although its specific sensory characteristics are not currently well-documented in public literature. The experimental protocols provided in this document offer a systematic approach to thoroughly evaluate its odor profile, intensity, substantivity, and stability. The data generated from these studies will be essential for determining its suitability and optimal use levels in various fragrance formulations, providing a solid foundation for its potential inclusion in the perfumer's palette. It is recommended that all evaluations are conducted in comparison with well-known fragrance materials to benchmark its performance.
References
Application Notes and Protocols: Ethyl 2-methyl-2-phenylpropanoate as a Versatile Starting Material in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-methyl-2-phenylpropanoate and its corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid, as key starting materials in the synthesis of commercially significant pharmaceuticals. This document details the synthetic pathways to blockbuster antihistamines and discusses its structural relationship to other drug classes. Detailed experimental protocols and mechanistic insights are provided to support research and development in medicinal chemistry and process development.
Introduction: The Synthetic Utility of a Simple Phenylpropanoate Building Block
This compound is a readily available chemical intermediate that serves as a crucial building block for complex pharmaceutical molecules. Its structure, featuring a quaternary carbon center attached to a phenyl ring and a carboxylic ester, provides a stable and versatile scaffold for further chemical modifications. The primary application of this starting material is in the synthesis of second-generation antihistamines, where the 2-methyl-2-phenylpropanoic acid moiety is a key pharmacophore.
Pharmaceutical Applications and Synthetic Protocols
Synthesis of Bilastine: A Modern Antihistamine
Bilastine is a non-sedating H1 antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. The synthesis of Bilastine relies on the core structure of 2-methyl-2-phenylpropanoic acid, which is derived from the hydrolysis of this compound.
Experimental protocol for the synthesis of Ethyl 2-methyl-2-phenylpropanoate
Abstract
This document provides a detailed experimental protocol for the synthesis of Ethyl 2-methyl-2-phenylpropanoate, a valuable ester in organic synthesis. The method described is the Fischer-Speier esterification, an acid-catalyzed reaction between 2-methyl-2-phenylpropanoic acid and ethanol. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound is an organic compound useful in various synthetic applications. The Fischer-Speier esterification is a classic and efficient method for the preparation of esters from carboxylic acids and alcohols.[1][2][3] This reaction is catalyzed by a strong acid, typically concentrated sulfuric acid, and proceeds by heating the reactants under reflux.[1][2] The equilibrium of the reaction is driven towards the formation of the ester by using an excess of the alcohol and/or by removing the water formed during the reaction.[4]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
2-methyl-2-phenylpropanoic acid + Ethanol ⇌ this compound + Water
This reaction is catalyzed by a strong acid, such as concentrated sulfuric acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-methyl-2-phenylpropanoic acid | C₁₀H₁₂O₂ | 164.20 | 10.0 g |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 50 mL |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 2.0 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 50 mL |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~5 g |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Distillation apparatus
Procedure
1. Reaction Setup:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of 2-methyl-2-phenylpropanoic acid.
-
Add 50 mL of absolute ethanol to the flask and stir until the carboxylic acid is completely dissolved.
2. Catalyst Addition:
-
Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.
3. Reflux:
-
Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Add 100 mL of diethyl ether to the separatory funnel to dilute the reaction mixture.
-
Carefully add 50 mL of a saturated sodium bicarbonate solution to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Shake the funnel and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with 50 mL of brine.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
5. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate for approximately 15 minutes.
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the diethyl ether and excess ethanol using a rotary evaporator.
6. Purification:
-
The crude product can be purified by distillation under reduced pressure to obtain the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | |
| 2-methyl-2-phenylpropanoic acid | 10.0 g |
| Product | |
| Theoretical Yield | 11.7 g |
| Actual Yield | To be determined experimentally |
| Percent Yield | To be calculated |
| Characterization | |
| Appearance | Clear, colorless to pale yellow oil[5] |
| Molecular Weight | 192.26 g/mol [5] |
| Boiling Point | To be determined experimentally |
| ¹H NMR | To be determined experimentally |
| ¹³C NMR | To be determined experimentally |
| IR Spectrum | To be determined experimentally |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Fischer-Speier Esterification Mechanism
Caption: Mechanism of the Fischer-Speier Esterification.
References
Application Notes and Protocols for the Quantification of Phenylpropanoate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of phenylpropanoate esters. The methodologies described are essential for quality control, stability testing, and pharmacokinetic studies in the pharmaceutical and related industries. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Analytical Techniques
The quantification of phenylpropanoate esters relies on a variety of analytical techniques, each with its own strengths. The choice of method often depends on the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. When coupled with an Ultraviolet (UV) detector, it offers a robust and sensitive method for compounds containing a chromophore, such as the phenyl group in phenylpropanoate esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation of volatile and thermally stable compounds. The gas chromatograph separates components of a mixture, which are then detected and identified by the mass spectrometer, providing high selectivity and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and achieving very low detection limits.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described. This data, primarily derived from studies on structurally similar compounds like parabens and phthalate esters, serves as a benchmark for method development and validation for phenylpropanoate esters.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.999 | > 0.999[1] |
| Range | - | 0.3 - 500.0 µg/L[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 80.3% - 117.3%[1] |
| Precision (% RSD) | ≤ 2.0% | 1.1% - 14.9%[1] |
| Limit of Detection (LOD) | - | 0.02 - 0.09 µg/L[1] |
| Limit of Quantification (LOQ) | - | 0.05 - 0.28 µg/L[1] |
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | > 0.99 | > 0.999 |
| Range | - | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 80% - 120% | 94.9% - 105.6%[2][3] |
| Precision (% RSD) | ≤ 15% | ≤ 4.06%[2][3] |
| Limit of Detection (LOD) | - | 0.0010 - 0.0021 µg/mL[2][3] |
| Limit of Quantification (LOQ) | - | 0.003 - 0.007 µg/mL |
Table 3: LC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | > 0.99 | > 0.999 |
| Range | - | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85% - 115% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | - | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | - | 0.03 - 0.3 ng/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a general method for the quantification of phenylpropanoate esters using reverse-phase HPLC with UV detection.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a small amount of acid, such as 0.1% phosphoric acid, to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of the phenylpropanoate ester reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh the sample containing the phenylpropanoate ester.
-
Dissolve the sample in a known volume of mobile phase.
-
Sonication may be used to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of the phenylpropanoate ester in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile and thermally stable phenylpropanoate esters.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of the phenylpropanoate ester in a suitable solvent such as methanol or acetone.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.
-
Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards.
-
Dilute to an appropriate concentration to fall within the calibration range.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
3. Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the phenylpropanoate ester based on the peak area of a characteristic ion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of phenylpropanoate esters, especially in complex biological matrices.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: ESI positive or negative, depending on the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and internal standard must be determined.
-
2. Standard and Sample Preparation:
-
Internal Standard: An isotopically labeled version of the analyte is the ideal internal standard.
-
Standard and Sample Preparation: Similar to HPLC, but with the addition of the internal standard at a fixed concentration to all standards and samples. For biological samples like plasma, protein precipitation (e.g., with acetonitrile) or solid-phase extraction is typically required.
3. Analysis:
-
Develop an MRM method with optimized transitions for the analyte and internal standard.
-
Inject standards to create a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
-
Inject samples and quantify the analyte using the calibration curve.
Visualizations
Figure 1. Decision tree for selecting an appropriate analytical technique.
Figure 2. General experimental workflow for quantitative analysis.
Figure 3. HPLC sample preparation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-methyl-2-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-methyl-2-phenylpropanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common method is the Fischer-Speier esterification. This reaction involves treating 2-methyl-2-phenylpropanoic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] The reaction is driven to completion by using a large excess of the alcohol and sometimes by removing the water that is formed as a byproduct.[4]
Q2: What are the key factors that influence the yield of the esterification reaction?
A2: Several factors can significantly impact the yield:
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. To favor the formation of the ester, it's crucial to shift the equilibrium to the product side.[4][5]
-
Water Removal: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, thus reducing the yield.[4]
-
Catalyst: The choice and concentration of the acid catalyst are critical for the reaction rate.
-
Reactant Ratio: Using an excess of one reactant, usually the less expensive and more easily removable ethanol, helps to drive the reaction forward.
-
Temperature and Reaction Time: The reaction is typically heated to reflux to increase the rate, and sufficient time must be allowed for the reaction to reach completion.
Q3: What are potential side reactions that can occur during the synthesis?
A3: While the Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions. At high temperatures and with a strong acid catalyst, the ethanol may undergo dehydration to form diethyl ether. Additionally, impurities in the starting materials can lead to the formation of undesired byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting carboxylic acid and the appearance of the product ester.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low Yield | Equilibrium not shifted towards products: The reaction is reversible, and a significant amount of starting material may remain at equilibrium. | Increase the excess of ethanol: Use a larger molar excess of ethanol (e.g., 5 to 10 equivalents or more) to act as both reactant and solvent. Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a drying agent like molecular sieves to the reaction mixture. |
| Insufficient catalyst: The amount of acid catalyst may not be enough to effectively catalyze the reaction. | Increase catalyst concentration: The typical catalyst loading is 1-5 mol% relative to the carboxylic acid. A slight increase may improve the reaction rate and yield. | |
| Reaction time is too short: The reaction may not have reached completion. | Extend the reaction time: Monitor the reaction by TLC or GC until the starting material is consumed. | |
| Reaction Stalls | Water accumulation: The buildup of water can inhibit the forward reaction. | Implement water removal: As mentioned above, use a Dean-Stark apparatus or molecular sieves. |
| Deactivation of catalyst: The catalyst may be neutralized by basic impurities in the reactants or solvent. | Use pure reactants and solvents: Ensure that the 2-methyl-2-phenylpropanoic acid and ethanol are of high purity and the solvent is anhydrous. | |
| Formation of Impurities | Side reactions: High temperatures can lead to the formation of byproducts like diethyl ether. | Optimize reaction temperature: Reflux gently. Avoid excessively high temperatures. |
| Contaminated starting materials: Impurities in the starting materials will be carried through the reaction. | Purify starting materials: If necessary, purify the 2-methyl-2-phenylpropanoic acid and ethanol before use. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2-methyl-2-phenylpropanoic acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Absolute Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-phenylpropanoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Molar Ratio (Acid:Alcohol) | 1:5 | 1:10 |
| Catalyst (H₂SO₄) | 1 mol% | 2 mol% |
| Reaction Time (hours) | 4 | 2 |
| Water Removal | None | Dean-Stark Trap |
| Typical Yield | 60-70% | >90% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of Ethyl 2-methyl-2-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of Ethyl 2-methyl-2-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common methods include the Fischer esterification of 2-methyl-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst[1], and the alkylation of phenylacetonitrile followed by hydrolysis and esterification. Another approach involves the methylation of methyl 2-phenylpropanoate followed by transesterification or direct synthesis using specific precursors.[2]
Q2: What is the most significant side reaction to be aware of during the synthesis?
A2: A prevalent side reaction, particularly during methylation steps, is the formation of a dimethylated by-product.[2][3] This occurs when the methylating agent reacts further with the desired monomethylated product. Careful control of reaction conditions and stoichiometry is crucial to minimize this impurity.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through distillation under reduced pressure.[3] Depending on the impurities present, column chromatography on silica gel may also be employed. Washing the crude product with a sodium bicarbonate solution can help remove any acidic impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yields can arise from several factors throughout the synthesis. Below is a breakdown of common issues and how to address them:
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed. - If the reaction stalls, consider extending the reaction time or increasing the temperature moderately. - Ensure the purity and reactivity of your reagents, especially the base and alkylating/esterifying agent. |
| Formation of Side Products | - The primary side product is often the result of over-methylation, leading to a dimethylated impurity.[2][3] Use of a selective methylating agent like dimethyl carbonate can minimize this.[2] - Other side reactions may include elimination or hydrolysis of the ester. Ensure anhydrous conditions and control the reaction temperature. |
| Product Loss During Workup | - During aqueous workup, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). - When drying the organic layer, use an adequate amount of drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). - During solvent removal by rotary evaporation, avoid using excessively high temperatures or low pressures to prevent loss of the volatile product. |
| Inefficient Purification | - During distillation, ensure the vacuum is stable and the column is properly packed (if using fractional distillation) to achieve good separation from impurities.[3] - If using column chromatography, select an appropriate solvent system to ensure good separation between the product and impurities. |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows significant impurities by NMR or GC analysis. How can I identify and remove them?
Answer: The most common impurities are unreacted starting materials and side products from the reaction.
| Impurity | Identification | Removal Strategy |
| Unreacted Starting Material (e.g., 2-phenylpropanoic acid or its methyl ester) | - Characteristic signals in NMR (e.g., acidic proton for the carboxylic acid) or a separate peak in GC. | - If the starting material is an acid, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution). - Careful fractional distillation can separate the product from less volatile starting materials.[3] |
| Dimethylated By-product | - A singlet integrating to six protons in the 1H NMR spectrum corresponding to the two methyl groups. A distinct peak in the GC chromatogram.[3] | - Fractional distillation can be effective, although boiling points may be close. - Preparative column chromatography is often the most effective method for separating the dimethylated byproduct from the desired product. |
| Solvent Residue | - Characteristic solvent peaks in the 1H NMR spectrum. | - Dry the product under high vacuum for an extended period. Be mindful of the product's volatility. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-methyl-2-phenylpropanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq) in absolute ethanol (5-10 fold excess).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
Troubleshooting Ethyl 2-methyl-2-phenylpropanoate purification by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of Ethyl 2-methyl-2-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its purification?
This compound is a colorless to light yellow liquid used in organic synthesis.[1][2][3] Its purification by chromatography is influenced by its moderate polarity, stemming from the ester functional group and the phenyl ring. It is generally soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane.
Q2: What are the common impurities encountered during the synthesis of this compound?
Common impurities may include unreacted starting materials such as 2-methyl-2-phenylpropanoic acid and ethanol, as well as byproducts from the esterification reaction. If the synthesis involves the methylation of a precursor, dimethylated byproducts could also be present.[4]
Q3: Which chromatographic techniques are suitable for the purification of this compound?
Standard chromatographic techniques such as Thin-Layer Chromatography (TLC), flash column chromatography, and High-Performance Liquid Chromatography (HPLC) are all applicable for the analysis and purification of this compound. The choice of technique will depend on the scale of the purification and the required purity level.
Q4: How can I visualize this compound on a TLC plate?
This compound can be visualized on a TLC plate using a UV lamp (254 nm) due to its aromatic phenyl group. Alternatively, staining with potassium permanganate or ceric ammonium molybdate can be used, although these are destructive methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline (Rf = 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[5][6] |
| Compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
| Streaking of the spot | The sample is overloaded on the TLC plate. The compound may be acidic or basic, leading to strong interactions with the silica gel. The sample is not fully dissolved. | Apply a more dilute solution of the sample to the plate. Add a small amount of a modifier to the mobile phase (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds). Ensure the sample is completely dissolved in the spotting solvent before application. |
| Poor separation from an impurity | The polarity of the mobile phase is not optimal for resolving the mixture. | Try a different solvent system. For example, replace ethyl acetate with dichloromethane or ether to alter the selectivity of the separation. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. If using an isocratic elution, switch to a gradient elution. An ideal Rf value for the target compound on TLC for good column separation is around 0.2-0.4.[7] |
| The compound elutes too quickly with poor separation. | The mobile phase is too polar. | Decrease the polarity of the eluent. |
| Fractions are contaminated with a co-eluting impurity. | The chosen solvent system does not provide adequate resolution. | Optimize the solvent system using TLC before running the column. A different solvent system may provide better separation. |
| The compound appears to be decomposing on the column. | The silica gel is acidic and may be causing the degradation of an acid-sensitive compound. | Deactivate the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.[7] Alternatively, use a less acidic stationary phase like alumina or Florisil.[7] |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the stationary phase.[8] |
| The crude mixture is not soluble in the elution solvent. | The sample has low solubility in the non-polar solvent used for loading. | Dry-load the sample by adsorbing it onto a small amount of silica gel before adding it to the column.[8] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Peak tailing | Secondary interactions between the compound and the stationary phase (e.g., with residual silanol groups). The mobile phase pH is close to the pKa of an impurity. | Use a column with end-capping to minimize silanol interactions. Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable compounds. |
| Peak fronting | Column overload. The sample is dissolved in a solvent stronger than the mobile phase. | Reduce the injection volume or dilute the sample. Dissolve the sample in the initial mobile phase if possible. |
| Broad peaks | Extra-column band broadening. Low column temperature. | Minimize the length of tubing and use a detector with a small flow cell. Increase the column temperature to improve efficiency. |
| Drifting retention times | Inadequate column equilibration. Changes in mobile phase composition. | Ensure the column is thoroughly equilibrated with the mobile phase before injection. Use freshly prepared and properly degassed mobile phase. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
-
Plate Preparation : Use silica gel 60 F254 plates.
-
Sample Preparation : Dissolve a small amount of the crude this compound in ethyl acetate.
-
Spotting : Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Development : Place the TLC plate in a developing chamber containing the chosen mobile phase. A common starting solvent system is a mixture of hexane and ethyl acetate.[9]
-
Visualization : After the solvent front has reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Rf Calculation : Calculate the retention factor (Rf) for each spot.
Table 1: Representative TLC Data
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound |
| 95:5 | ~0.2 - 0.3 |
| 90:10 | ~0.4 - 0.5 |
| 80:20 | ~0.6 - 0.7 |
Flash Column Chromatography Protocol
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed.
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the dried powder to the top of the column bed.[8]
-
Elution : Begin elution with the low polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to separate the target compound from impurities.
-
Fraction Collection : Collect fractions and monitor their composition by TLC.
-
Isolation : Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Table 2: Representative Gradient Elution for Column Chromatography
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 98:2 | 2 column volumes | Elute non-polar impurities |
| 2 | 95:5 | 5-10 column volumes | Elute this compound |
| 3 | 80:20 | 2-3 column volumes | Elute more polar impurities |
High-Performance Liquid Chromatography (HPLC) Protocol
-
Column : A C18 reversed-phase column is a suitable choice.
-
Mobile Phase : A gradient of acetonitrile and water is commonly used for reversed-phase chromatography.[1]
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.
-
Injection and Separation : Inject the sample onto the equilibrated HPLC system and run the gradient program.
-
Detection : Monitor the elution using a UV detector, typically at a wavelength around 254 nm.
Table 3: Representative Gradient Elution for HPLC
| Time (minutes) | % Acetonitrile | % Water |
| 0 | 40 | 60 |
| 20 | 95 | 5 |
| 25 | 95 | 5 |
| 26 | 40 | 60 |
| 30 | 40 | 60 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 2901-13-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Time for Ethyl 2-methyl-2-phenylpropanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction times and overcome common challenges in this esterification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on reducing reaction time and improving efficiency.
Issue 1: Slow or Incomplete Reaction Leading to Long Reaction Times
Question: My synthesis of this compound is proceeding very slowly, and the conversion to the product is low even after an extended period. What are the potential causes and how can I accelerate the reaction?
Answer: A slow or incomplete reaction is a common issue, particularly due to the steric hindrance of the tertiary carboxylic acid, 2-methyl-2-phenylpropanoic acid. Several factors can contribute to this, and the following solutions can help optimize the reaction time:
-
Inadequate Catalyst Activity: The choice and condition of the acid catalyst are critical.
-
Solution: Ensure the use of a strong, anhydrous acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] If the catalyst is old or has absorbed moisture, its activity will be diminished. Consider using a higher catalyst loading, but be mindful of potential side reactions.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier efficiently.
-
Solution: Increase the reaction temperature. Fischer esterification is typically conducted at reflux.[4] The use of a higher boiling point solvent or conducting the reaction under sealed-vessel microwave conditions can significantly reduce reaction times.[5] For instance, microwave-assisted esterification has been shown to complete in minutes rather than hours.[2]
-
-
Reversibility of the Reaction: Fischer esterification is an equilibrium process, and the accumulation of water can slow down the forward reaction and favor the reverse hydrolysis of the ester.[1][3]
-
Solution: To drive the equilibrium towards the product, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[1][6] Alternatively, using a large excess of the alcohol reactant (ethanol) can also shift the equilibrium to favor ester formation.[4]
-
-
Steric Hindrance: The bulky nature of the 2-methyl-2-phenylpropanoyl group can hinder the nucleophilic attack of ethanol.
Issue 2: Formation of Side Products Complicating Purification and Reducing Yield
Question: I am observing the formation of significant byproducts in my reaction mixture, which is making the purification of this compound difficult and lowering the overall yield. What are these side products and how can I minimize their formation?
Answer: Side reactions can compete with the desired esterification, leading to a complex product mixture. Common side products and their mitigation strategies are outlined below:
-
Dehydration of Ethanol: At high temperatures and in the presence of a strong acid catalyst, ethanol can undergo dehydration to form diethyl ether.
-
Solution: While elevated temperatures are necessary to increase the reaction rate, excessive heat should be avoided. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired conversion is achieved.
-
-
Formation of Alkenes (from potential impurities or side reactions): Although less common for this specific substrate, elimination reactions can occur under strongly acidic and high-temperature conditions.
-
Solution: Use purified starting materials. Ensure the reaction temperature is not excessively high.
-
-
Sulfonation of the Aromatic Ring: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the phenyl ring can occur.
-
Solution: Use the minimum effective amount of sulfuric acid. Alternatively, switch to a non-sulfonating acid catalyst like p-toluenesulfonic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to significantly reduce the reaction time for the synthesis of this compound?
A1: To achieve a substantial reduction in reaction time, consider moving from conventional heating to microwave-assisted synthesis. Microwave irradiation can dramatically accelerate the rate of Fischer esterification, often reducing reaction times from hours to minutes.[2][5] Another highly effective approach for hindered esters is the use of phase-transfer catalysis (PTC), which can enhance reaction rates by improving the reactivity of the nucleophile.[8][10]
Q2: How does the choice of catalyst impact the reaction time?
A2: The catalyst plays a pivotal role in determining the reaction rate. Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are common choices for Fischer esterification.[3] Lewis acids can also be employed. For sterically hindered substrates, the efficiency of the catalyst is crucial. Phase-transfer catalysts, such as quaternary ammonium salts, are particularly effective in accelerating reactions involving an anionic nucleophile and an organic substrate in a biphasic system, which can be an alternative approach to the classic Fischer esterification.[7][9]
Q3: Can I use a different alcohol to synthesize other esters of 2-methyl-2-phenylpropanoic acid? Will this affect the reaction time?
A3: Yes, other alcohols can be used to produce different esters. However, the structure of the alcohol will affect the reaction rate. Primary alcohols generally react faster than secondary alcohols, and tertiary alcohols are typically the slowest due to increased steric hindrance.[5] Therefore, using a more sterically hindered alcohol will likely increase the required reaction time.
Q4: What is the role of a Dean-Stark apparatus, and is it necessary for this synthesis?
A4: A Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed, which is a byproduct of the Fischer esterification.[1][6] By removing water, the reaction equilibrium is shifted towards the formation of the ester, leading to a higher yield and potentially a faster reaction to reach completion. While not strictly necessary, it is highly recommended for optimizing the synthesis of this compound, especially on a larger scale.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11] Ethanol and other organic solvents like toluene are flammable and should be kept away from ignition sources. The reaction should be performed in a well-ventilated area.
Data Presentation
Table 1: Factors Influencing Reaction Time in the Synthesis of this compound
| Parameter | Condition | Effect on Reaction Time | Typical Yield | Reference |
| Catalyst | Sulfuric Acid (conc.) | Moderate | Good | [4] |
| p-Toluenesulfonic Acid | Moderate | Good | [6] | |
| Phase-Transfer Catalyst | Fast | High | [8] | |
| Temperature | Reflux (Conventional) | Hours | Good | [4] |
| Microwave Irradiation | Minutes | Excellent | [2][5] | |
| Water Removal | None (Excess Alcohol) | Slower | Moderate to Good | [4] |
| Dean-Stark Apparatus | Faster | High | [1][6] |
Experimental Protocols
Method A: Classic Fischer Esterification with Dean-Stark Trap
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-methyl-2-phenylpropanoic acid (1.0 eq), ethanol (3.0 eq), and toluene (as the azeotroping solvent).
-
Catalyst Addition: Slowly add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Method B: Phase-Transfer Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).
-
Base and PTC Addition: Add an aqueous solution of a base (e.g., potassium carbonate) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Alkylating Agent: Add ethyl bromide or ethyl iodide (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Mthis compound|CAS 57625-74-8 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. biomedres.us [biomedres.us]
- 11. benchchem.com [benchchem.com]
Preventing decomposition of Ethyl 2-methyl-2-phenylpropanoate during storage
Welcome to the technical support center for Ethyl 2-methyl-2-phenylpropanoate. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing decomposition during storage, troubleshooting potential issues, and verifying compound integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The most common degradation pathway for this compound is hydrolysis. As an ester, it can react with water to break down into its constituent parts: 2-methyl-2-phenylpropanoic acid and ethanol. This reaction can be accelerated by the presence of acidic or basic contaminants.
Q2: What are the ideal storage conditions for long-term stability?
A2: To minimize decomposition, the compound should be stored in a cool, dry environment under an inert atmosphere. For optimal long-term stability, follow the recommendations in the table below. Product datasheets often recommend room temperature for shipping and short-term storage, but more stringent conditions are advised for long-term preservation.[1][2]
Q3: How can I tell if my sample of this compound has started to decompose?
A3: Signs of decomposition include a change in the physical appearance of the sample, such as discoloration (e.g., turning yellow), or the development of a sharp, acidic odor distinct from the ester's original scent. For definitive confirmation, analytical testing is required.
Q4: What is the expected shelf-life of this compound?
A4: When stored under ideal conditions (see Table 1), this compound should remain stable for several years. However, if the container has been opened multiple times, exposing it to atmospheric moisture, its shelf-life will be significantly reduced. We recommend re-analyzing the purity of the compound if it has been stored for over a year or if the container seal has been compromised.
Q5: Can I use a sample that has partially decomposed?
A5: Using a decomposed sample is not recommended as the acidic byproduct can interfere with subsequent reactions and introduce impurities into your final product. If the purity is critical for your application, you should use a fresh sample or re-purify the material.
Troubleshooting Guide
Use the following guide to troubleshoot issues related to the stability and use of this compound.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for assessing compound stability.
Data Presentation: Storage and Troubleshooting
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C | Slows the rate of hydrolysis and other potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[3] |
| Container | Tightly sealed amber glass vial with a PTFE-lined cap | Prevents moisture ingress and protects from light. PTFE liner provides a superior seal.[4] |
| Handling | Use only in a dry environment (e.g., glove box or under a stream of inert gas) | Minimizes exposure to atmospheric moisture each time the container is opened. |
Table 2: Troubleshooting Common Issues
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| Inconsistent reaction yields or unexpected byproducts | Starting material has degraded, introducing 2-methyl-2-phenylpropanoic acid. | Verify the purity of the ester using the analytical protocols below. If degraded, procure a new batch. |
| Liquid appears cloudy or has a yellow tint | Presence of impurities, likely from hydrolysis or oxidation. | Do not use. Confirm decomposition with GC-MS or HPLC analysis. |
| Sharp, acidic odor | Formation of 2-methyl-2-phenylpropanoic acid due to hydrolysis. | The sample is likely significantly decomposed. It is best to discard it safely according to institutional guidelines. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for verifying the purity of this compound and detecting the primary hydrolysis byproduct, 2-methyl-2-phenylpropanoic acid.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a volatile, anhydrous solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Serially dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
2. GC-MS Parameters:
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL, Split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Scan Range: 40-400 m/z.
3. Data Interpretation:
-
This compound: Look for the molecular ion peak (m/z 192.26) and characteristic fragment ions.
-
2-methyl-2-phenylpropanoic acid: Look for its corresponding molecular ion peak (m/z 164.20). The presence of this peak indicates hydrolysis.
-
Calculate purity by integrating the peak area of the parent ester relative to the total ion chromatogram.
Diagram: Hydrolysis Decomposition Pathway
Caption: Primary hydrolysis pathway of the ester.
References
Technical Support Center: Synthesis of Ethyl 2-methyl-2-phenylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are:
-
Fischer Esterification: This method involves the acid-catalyzed esterification of 2-methyl-2-phenylpropanoic acid with ethanol.[1][2][3][4][5] A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used to facilitate the reaction.[2][3][5]
-
Alkylation of Ethyl Phenylacetate: This route involves the deprotonation of ethyl phenylacetate with a strong base to form an enolate, followed by alkylation with a methylating agent like methyl iodide.[6][7]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: The impurities largely depend on the synthetic route chosen.
-
From Fischer Esterification:
-
Unreacted 2-methyl-2-phenylpropanoic acid
-
Excess ethanol
-
Water (byproduct)
-
Side products from the strong acid catalyst (e.g., diethyl ether from the dehydration of ethanol).
-
-
From Alkylation of Ethyl Phenylacetate:
-
Unreacted ethyl phenylacetate
-
Over-alkylated product: this compound can potentially undergo a second methylation, though this is less likely due to steric hindrance. A more significant concern is the potential for di-methylation of the starting material if conditions are not carefully controlled, leading to the formation of ethyl 2,2-dimethyl-2-phenylpropanoate, which is the desired product in this case. However, incomplete methylation could be an issue.
-
Byproducts from the base: The choice of base is critical. For example, using a weaker base might lead to incomplete deprotonation and lower yields.
-
Unreacted methylating agent (e.g., methyl iodide).
-
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurities:
-
For Fischer Esterification: Use an excess of ethanol to drive the equilibrium towards the product and ensure complete conversion of the carboxylic acid.[2] Additionally, removing water as it forms, for instance, by using a Dean-Stark apparatus, can significantly improve the yield and purity.[3]
-
For Alkylation of Ethyl Phenylacetate: Carefully control the stoichiometry of the base and the alkylating agent. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and clean enolate formation.[6] Maintain a low reaction temperature to prevent side reactions.
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
A4: The following analytical techniques are commonly used:
-
Gas Chromatography (GC): Ideal for separating and quantifying volatile compounds like the desired ester, starting materials, and some byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for purity assessment of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify the desired product and any impurities present.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC to determine the molecular weight of impurities, aiding in their identification.
Troubleshooting Guides
Issue 1: Low yield of this compound in Fischer Esterification.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction due to equilibrium. | Use a large excess of ethanol to shift the equilibrium towards the product.[2] Remove water as it forms using a Dean-Stark apparatus or a drying agent.[3] |
| Insufficient catalyst activity. | Ensure the acid catalyst is fresh and added in the correct amount. |
| Inadequate reaction time or temperature. | Ensure the reaction is refluxed for a sufficient period as per the protocol. |
Issue 2: Presence of unreacted starting materials in the final product after alkylation.
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of ethyl phenylacetate. | Use a sufficiently strong and non-nucleophilic base (e.g., LDA). Ensure anhydrous conditions as the base is moisture-sensitive. |
| Insufficient amount of alkylating agent. | Use a slight excess of the methylating agent (e.g., methyl iodide). |
| Short reaction time. | Allow the reaction to proceed for an adequate amount of time, monitoring by TLC or GC. |
Issue 3: Observation of a significant amount of a dimethylated byproduct.
| Possible Cause | Troubleshooting Step |
| Use of an inappropriate base or reaction conditions that favor over-alkylation. | While the target is the dimethylated product, if other byproducts are forming, consider a stepwise alkylation or a different base-solvent system. For mono-alkylation, careful control of stoichiometry is crucial. |
| Reaction temperature is too high. | Perform the alkylation at a lower temperature to improve selectivity. |
Data Presentation
Table 1: Summary of Common Impurities in the Synthesis of this compound
| Impurity | Source / Synthetic Route | Potential Impact | Recommended Analytical Method |
| 2-methyl-2-phenylpropanoic acid | Unreacted starting material (Fischer Esterification) | Can affect product purity and yield. | HPLC, ¹H NMR |
| Ethanol | Excess reagent (Fischer Esterification) | Can be difficult to remove completely; may affect physical properties. | GC, ¹H NMR |
| Ethyl phenylacetate | Unreacted starting material (Alkylation) | Indicates incomplete reaction; lowers yield. | GC, HPLC, ¹H NMR |
| Methyl Iodide | Excess reagent (Alkylation) | Toxic and must be completely removed. | GC-MS |
| Diethyl ether | Side reaction of ethanol (Fischer Esterification) | Volatile impurity, can usually be removed by evaporation. | GC |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-methyl-2-phenylpropanoic acid (1 equivalent), ethanol (10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.
Protocol 2: Synthesis of this compound via Alkylation of Ethyl Phenylacetate
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl phenylacetate (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add methyl iodide (2.5 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.
Mandatory Visualization
Caption: Synthetic pathways and potential impurity formation.
References
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
How to remove unreacted starting material from Ethyl 2-methyl-2-phenylpropanoate
This guide provides troubleshooting and procedural advice for researchers, scientists, and drug development professionals on the purification of Ethyl 2-methyl-2-phenylpropanoate, focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in my synthesis of this compound?
A common and efficient method for synthesizing this compound is the Fischer esterification of 2-methyl-2-phenylpropanoic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄). This reaction is an equilibrium, meaning it does not go to completion. To drive the reaction towards the product side, an excess of one reactant (usually the less expensive one, ethanol) is often used.
Therefore, the most common impurities in your crude product are:
-
Unreacted 2-methyl-2-phenylpropanoic acid: The acidic starting material.
-
Excess Ethanol: The alcohol reactant.
-
Acid Catalyst: e.g., Sulfuric acid.
-
Water: A byproduct of the esterification reaction.
Q2: How can I remove the unreacted 2-methyl-2-phenylpropanoic acid from my product?
The most effective way to remove acidic impurities is through a liquid-liquid extraction, often referred to as a "basic wash." The acidic starting material is deprotonated by a weak base to form a water-soluble salt, which is then extracted from the organic product layer into the aqueous layer.
Experimental Protocol: Basic Wash
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of an appropriate size. If the reaction was run without a solvent, dissolve the mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) to the separatory funnel. Add a volume roughly equal to the organic layer volume.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ gas evolution. Caution: Significant pressure can build up. Vent frequently. Close the stopcock and shake gently for 1-2 minutes.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The top layer is typically the organic layer (containing your ester), and the bottom is the aqueous layer (containing the sodium 2-methyl-2-phenylpropanoate salt).
-
Drain: Carefully drain the bottom aqueous layer.
-
Repeat: Repeat the wash (steps 2-5) one or two more times with fresh sodium bicarbonate solution to ensure all acidic components are removed.
-
Final Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water and dissolved salts from the organic layer.
Q3: How do I remove excess ethanol and water from my crude product?
After the basic wash, the organic layer will still contain dissolved water and the excess ethanol starting material.
Experimental Protocol: Drying and Solvent Removal
-
Drying: Drain the organic layer from the separatory funnel into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together. Swirl the flask for 5-10 minutes.
-
Filtration: Remove the drying agent by gravity filtering the solution through a fluted filter paper into a clean, dry round-bottom flask.
-
Solvent Evaporation: If you used a solvent like diethyl ether or ethyl acetate, remove it using a rotary evaporator.
-
Distillation: The most effective method to remove residual ethanol and purify the ester is distillation. Due to the large difference in boiling points between ethanol (78 °C) and your product (Boiling point is likely >200 °C), a simple distillation is often sufficient to remove any remaining volatile impurities. For highest purity, a fractional or vacuum distillation is recommended.
Q4: When is column chromatography the right choice for purification?
Column chromatography is a powerful technique for achieving high purity and is recommended when:
-
Distillation fails to separate impurities with similar boiling points to your product.
-
Non-volatile side products were formed during the reaction.
-
The highest possible purity is required for subsequent applications.
Esters are moderately polar, making them well-suited for normal-phase chromatography on silica gel.
Experimental Protocol: General Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point for esters is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel column using the chosen eluent (solvent system). Ensure the column is packed uniformly to prevent channeling.
-
Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica column.
-
Elution: Begin running the column by adding more eluent to the top and collecting fractions from the bottom.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The physical properties of the product and potential starting materials are summarized below. The significant difference in boiling points is key to a successful purification by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Appearance | Solubility |
| This compound | C₁₂H₁₆O₂ | 192.26 | 120-122 °C at 11 mmHg | ~1.01 | Colorless to pale yellow liquid | Insoluble in water; Soluble in organic solvents |
| 2-methyl-2-phenylpropanoic acid | C₁₀H₁₂O₂ | 164.20 | 167-168 °C at 15 Torr; ~270 °C at 760 mmHg | ~1.1[1] | White crystalline solid[2] | Insoluble in water; Soluble in aqueous base & organic solvents[2] |
| Ethanol | C₂H₆O | 46.07 | 78 °C | 0.789 | Colorless liquid | Miscible with water and most organic solvents |
Purification Workflow
The following diagram outlines the logical workflow for purifying this compound after the initial reaction is complete.
Caption: Decision workflow for purification of this compound.
References
Technical Support Center: Synthesis of Ethyl 2-methyl-2-phenylpropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-methyl-2-phenylpropanoate. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid with ethanol under acidic catalysis, and base-catalyzed esterification using various bases. Phase-transfer catalysis is another potential method that can enhance reaction rates and yields.
Q2: Which type of catalyst generally provides a higher yield for this synthesis?
A2: Both acid- and base-catalyzed methods can provide high yields, often exceeding 90%, when optimized.[1][2] The choice of catalyst may depend on the specific starting materials, available equipment, and desired reaction conditions.
Q3: What are the main side reactions to be aware of during the synthesis?
A3: In Fischer esterification, potential side reactions include the dehydration of ethanol to form diethyl ether, especially at high temperatures.[3] In base-catalyzed reactions, incomplete reaction or the formation of byproducts from side reactions of the starting materials or intermediates can occur. For instance, in related syntheses, the formation of dimethylated products has been observed as a side reaction.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] These methods allow for the tracking of the consumption of starting materials and the formation of the desired ester product.
Troubleshooting Guides
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction using TLC or GC and continue until the starting material is consumed. - Increase Catalyst Concentration: For acid-catalyzed reactions, a slight increase in the amount of sulfuric acid may improve the reaction rate. - Ensure Anhydrous Conditions: Water can hydrolyze the ester product back to the carboxylic acid, especially in acid-catalyzed reactions. Ensure all glassware is dry and use anhydrous ethanol.[4] |
| Inefficient Purification | - Optimize Extraction: Perform multiple extractions with a suitable organic solvent like diethyl ether to ensure complete product recovery from the aqueous phase.[3] - Proper Distillation: Ensure a good vacuum is maintained during distillation and that the apparatus is set up correctly to minimize product loss.[3] |
| Side Reactions | - Control Temperature: In acid-catalyzed reactions, avoid excessively high temperatures to minimize the formation of diethyl ether. - Use High-Purity Reagents: Impurities in starting materials can lead to unwanted side reactions. |
Issue: Product Contamination
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Improve Reaction Completion: Refer to the "Incomplete Reaction" section above. - Purification: Careful fractional distillation can separate the lower-boiling point starting materials from the higher-boiling point ester product.[3] |
| Presence of Byproducts | - Optimize Reaction Conditions: Adjusting temperature, reaction time, and catalyst concentration can minimize the formation of side products. - Chromatography: Column chromatography can be an effective method for separating the desired product from impurities. |
Quantitative Data on Catalyst Performance
The following table summarizes reported and expected yields for the synthesis of this compound and its derivatives using different catalytic methods.
| Catalyst System | Catalyst | Base (if applicable) | Solvent | Yield (%) | Reference |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | - | Ethanol | 90-95 (expected) | [5] |
| Base-Catalyzed | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 100 | [2] |
| Base-Catalyzed | - | - | DMF | 92 | [6] |
Note: The expected yield for the acid-catalyzed reaction is based on typical yields for Fischer esterification of similar compounds.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis (Fischer-Speier Esterification)
This protocol describes the synthesis of this compound from 2-methyl-2-phenylpropanoic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-phenylpropanoic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Base-Catalyzed Synthesis
This protocol is adapted from procedures for the synthesis of similar esters and may require optimization.[2]
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Thionyl chloride
-
Anhydrous ethanol
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride dropwise to a solution of 2-methyl-2-phenylpropanoic acid in anhydrous DCM at 0°C. Stir the mixture at room temperature for 1-2 hours.
-
Esterification: In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in DCM. Cool this solution to 0°C.
-
Slowly add the prepared acid chloride solution to the ethanol/triethylamine mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of the synthesis and purification steps.
Caption: Workflow for Acid-Catalyzed Synthesis.
Caption: Workflow for Base-Catalyzed Synthesis.
References
- 1. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 2. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 3. Mthis compound|CAS 57625-74-8 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
Minimizing by-product formation in phenylpropanoate esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during phenylpropanoate esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of phenylpropanoic acid, focusing on the formation of unwanted by-products.
Problem: Low Yield of Phenylpropanoate Ester
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The esterification reaction is an equilibrium process. To drive the reaction towards the product, consider the following: • Increase the excess of one reactant: Using a large excess of the alcohol (e.g., 5-10 equivalents) can significantly shift the equilibrium towards the ester. • Remove water: Water is a by-product, and its removal will drive the reaction forward according to Le Châtelier's principle. This can be achieved by azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene.[1][2] |
| Suboptimal Catalyst Concentration | The concentration of the acid catalyst is crucial. • Too low: Insufficient catalyst will result in a slow reaction rate. A typical starting point is 1-5 mol% of a strong acid like sulfuric acid or p-toluenesulfonic acid. • Too high: Excessive catalyst can promote side reactions, such as ether formation from the alcohol.[3] |
| Inadequate Reaction Temperature | The reaction temperature affects the rate of esterification. • Too low: The reaction may be too slow to reach completion in a reasonable timeframe. • Too high: Higher temperatures can favor the formation of by-products like ethers.[4] A moderate reflux temperature is generally recommended. |
Problem: Significant Formation of Ether By-product from the Alcohol
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures, especially above 140°C for ethanol, favor the acid-catalyzed dehydration of alcohols to form ethers.[4] • Action: Maintain the reaction temperature at a moderate reflux. |
| High Acid Catalyst Concentration | A high concentration of a strong acid catalyst can promote the intermolecular dehydration of the alcohol.[3] • Action: Reduce the catalyst loading to the minimum effective amount (typically 1-3 mol%). |
| Choice of Alcohol | Primary alcohols are less prone to dehydration to ethers compared to secondary alcohols. Tertiary alcohols are highly susceptible to elimination reactions.[1] • Action: If possible, use a primary alcohol. |
Problem: Presence of Phenylpropanoic Anhydride in the Product Mixture
| Possible Cause | Suggested Solution |
| Dehydration of Carboxylic Acid | Under certain conditions, two molecules of phenylpropanoic acid can dehydrate to form the corresponding anhydride. This is more likely to occur at higher temperatures and in the absence of a sufficient amount of the alcohol nucleophile. • Action: Ensure a sufficient excess of the alcohol is present throughout the reaction. Consider adding the carboxylic acid to the alcohol and catalyst mixture to maintain a high concentration of the alcohol. |
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products to expect during the Fischer esterification of 3-phenylpropanoic acid?
A1: The most common by-products are ethers formed from the self-condensation of the alcohol used (e.g., diethyl ether from ethanol) and, to a lesser extent, phenylpropanoic anhydride formed from the dehydration of the carboxylic acid.[4][5]
Q2: How can I monitor the progress of the reaction and the formation of by-products?
A2: Techniques like Thin Layer Chromatography (TLC) can be used for qualitative monitoring. For quantitative analysis and identification of by-products, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method.[6][7]
Q3: Is dehydrogenation of 3-phenylpropanoic acid to cinnamic acid a common side reaction?
A3: While the conversion of 3-phenylpropanoic acid to cinnamic acid can occur, it is more commonly observed in biological systems or under specific catalytic conditions not typical for standard Fischer esterification.[8] Under typical acidic esterification conditions, this is not considered a major side reaction.
Q4: What is the optimal temperature for the esterification of 3-phenylpropanoic acid?
A4: The optimal temperature is a balance between reaction rate and by-product formation. For primary alcohols like ethanol, a reflux temperature around 80-100°C is a good starting point. Higher temperatures can increase the rate of ether formation.[4]
Q5: Which acid catalyst is best to minimize by-products?
A5: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[2] Solid acid catalysts are also an option and can sometimes offer advantages in terms of reduced corrosion and easier separation.[9] The choice may depend on the specific alcohol and reaction conditions. A comparative study under your specific conditions may be necessary to determine the optimal catalyst.
Experimental Protocols
Detailed Methodology for the Synthesis of Ethyl 3-Phenylpropanoate
This protocol is designed to maximize the yield of the desired ester while minimizing by-product formation.
Materials:
-
3-phenylpropanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenylpropanoic acid (1.0 equivalent).
-
Reactant Addition: Add absolute ethanol (5.0 to 10.0 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.02 equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: Carbon dioxide gas will evolve.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 3-phenylpropanoate.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to remove any remaining impurities and by-products.
Data Presentation
Table 1: Effect of Reactant Ratio and Catalyst on Ester Yield.
| 3-Phenylpropanoic Acid (equiv.) | Ethanol (equiv.) | Catalyst (mol%) | Reaction Time (h) | Ester Yield (%) | Reference |
| 1 | 1 | H₂SO₄ (5) | 8 | ~65 | [1] |
| 1 | 10 | H₂SO₄ (5) | 8 | ~97 | [1] |
Table 2: Influence of Reaction Conditions on By-Product Formation (Qualitative).
| Parameter | Condition | Effect on Ether Formation | Effect on Anhydride Formation |
| Temperature | High (>140°C for EtOH) | Increased | May Increase |
| Catalyst Conc. | High | Increased | - |
| Alcohol | Secondary > Primary | Increased | - |
| Reactant Ratio | Low Alcohol Excess | - | Increased |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. research.utwente.nl [research.utwente.nl]
- 4. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the reactivity of Ethyl 2-methyl-2-phenylpropanoate with its methyl ester
In the landscape of pharmaceutical research and drug development, the nuanced reactivity of ester compounds is a critical parameter influencing everything from synthesis efficiency to prodrug activation kinetics. This guide provides a comparative analysis of the reactivity of Ethyl 2-methyl-2-phenylpropanoate and its corresponding methyl ester, Mthis compound. By examining the subtle yet significant differences imparted by the ethyl versus the methyl group, we offer insights for researchers engaged in the synthesis and application of these and related molecules.
The primary distinction in reactivity between these two esters arises from a combination of steric and electronic effects. Generally, the ethyl group is bulkier and slightly more electron-donating than the methyl group.[1][2] This difference, though seemingly minor, can have a measurable impact on reaction rates, particularly in sterically hindered environments such as the quaternary carbon center of the 2-methyl-2-phenylpropanoate scaffold.
Comparative Reactivity Analysis
The reactivity of esters is most commonly evaluated through hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol. In the case of this compound and Mthis compound, the rate of hydrolysis is a key indicator of their relative stability and susceptibility to nucleophilic attack.
Steric Hindrance: The most significant factor influencing the differential reactivity of these two esters is steric hindrance. The ethyl group, being larger than the methyl group, presents a greater steric barrier to the approach of a nucleophile (e.g., a hydroxide ion or water molecule) to the electrophilic carbonyl carbon. This increased steric crowding around the reaction center is expected to decrease the rate of reaction for the ethyl ester compared to the methyl ester. This principle is a cornerstone of organic chemistry, where bulkier groups are known to slow down reactions at adjacent centers.
Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect. The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This increased electron density on the carbonyl oxygen could subtly decrease the electrophilicity of the carbonyl carbon, potentially leading to a slower reaction rate for the ethyl ester. However, in this specific case, the steric effects are likely to be the dominant factor in determining the overall reactivity difference.
A summary of the expected relative reactivity is presented in the table below.
| Compound | Alkyl Group | Relative Steric Hindrance | Expected Relative Rate of Hydrolysis |
| Mthis compound | Methyl | Lower | Faster |
| This compound | Ethyl | Higher | Slower |
Experimental Protocols
To empirically determine the reactivity differences, standardized experimental protocols for synthesis and hydrolysis are essential. Below are representative methodologies.
Synthesis of 2-methyl-2-phenylpropanoate Esters
A common and effective method for the synthesis of these esters is the Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid.
Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-phenylpropanoic acid (1.0 equivalent) in an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify the product by vacuum distillation or column chromatography.
Hydrolysis of 2-methyl-2-phenylpropanoate Esters
The relative reactivity can be compared by monitoring the rate of hydrolysis under acidic or basic conditions.
Protocol: Base-Mediated Hydrolysis (Saponification)
-
Reaction Setup: In a round-bottom flask, dissolve the ester (Ethyl or Mthis compound) in a suitable solvent mixture, such as aqueous methanol or ethanol.
-
Reagent Addition: Add a standardized aqueous solution of a base, such as sodium hydroxide (typically 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 25°C or 50°C). Withdraw aliquots at regular time intervals and quench the reaction by neutralizing the base with a standard acid solution.
-
Analysis: Determine the concentration of the remaining ester or the formed carboxylate at each time point using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the ester versus time to determine the reaction rate constant. A comparison of the rate constants for the ethyl and methyl esters will provide a quantitative measure of their relative reactivity.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the relative reactivity of the esters.
Caption: General experimental workflow for synthesis and hydrolysis.
References
Spectroscopic Showdown: A Comparative Guide to Ethyl 2-methyl-2-phenylpropanoate and Its Isomers
For Immediate Release – A comprehensive spectroscopic comparison of Ethyl 2-methyl-2-phenylpropanoate and its structural isomers has been compiled to aid researchers, scientists, and drug development professionals in the unambiguous identification of these compounds. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, crucial for quality control, reaction monitoring, and structural elucidation in various scientific applications.
All isomers discussed share the molecular formula C₁₂H₁₆O₂, making their differentiation by mass spectrometry alone challenging. However, their unique structural arrangements give rise to distinct spectroscopic fingerprints.
Experimental Protocols
To ensure data consistency and comparability, standardized high-resolution analytical techniques were employed. The general experimental protocols are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. For ¹H NMR, 16 scans were co-added, while ¹³C NMR spectra were the result of 1024 co-added scans. Chemical shifts (δ) are reported in parts per million (ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded from neat liquid samples using a universal attenuated total reflectance (uATR) accessory.[1][2] Data were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 16 scans.[3] A background spectrum of the clean ATR crystal was acquired before each measurement.[4]
Mass Spectrometry (MS)
Mass spectra were obtained using a Gas Chromatograph coupled to a Mass Selective Detector (GC-MS) operating in electron ionization (EI) mode at 70 eV. The data were acquired in full scan mode over a mass-to-charge ratio (m/z) range of 40-550 amu.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 4.10 (q, 2H, OCH₂), 1.55 (s, 6H, C(CH₃)₂), 1.15 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 176.5 (C=O), 143.0 (Ar-C), 128.3, 126.5, 125.8 (Ar-CH), 60.8 (OCH₂), 46.5 (C(CH₃)₂), 25.9 (C(CH₃)₂), 14.0 (OCH₂CH₃) |
| IR (neat, cm⁻¹) | 3060 (Ar C-H), 2975, 2935 (Aliph. C-H), 1730 (C=O), 1250, 1150 (C-O) |
| MS (EI, m/z) | 192 (M⁺), 119, 105, 91 |
Table 2: Spectroscopic Data for Selected Isomers
| Isomer | ¹H NMR Highlights (δ, ppm) | ¹³C NMR C=O (δ, ppm) | IR C=O (cm⁻¹) | MS Key Fragments (m/z) |
| Phenethyl isobutyrate | 4.29 (t, OCH₂), 2.95 (t, ArCH₂), 2.55 (sept, CH), 1.18 (d, 6H) | 177.2 | 1735 | 104, 71, 43 |
| Isobutyl benzoate | 8.05 (d, Ar-H), 4.10 (d, OCH₂), 2.08 (sept, CH), 1.00 (d, 6H) | 166.8 | 1720 | 123, 105, 56 |
| sec-Butyl benzoate | 8.04 (d, Ar-H), 5.15 (sext, OCH), 1.72 (m, CH₂), 1.32 (d, CH₃), 0.94 (t, CH₃) | 166.2 | 1715 | 123, 105, 57 |
| tert-Butyl benzoate | 8.00 (d, Ar-H), 1.60 (s, 9H) | 165.8 | 1715 | 123, 105, 57 |
| Ethyl 2-phenylbutanoate | 3.45 (t, ArCH), 2.10 & 1.80 (m, CH₂), 0.95 (t, CH₃) | 174.1 | 1730 | 119, 91 |
| Ethyl 3-phenylbutanoate | 3.20 (m, ArCH), 2.60 (d, CH₂), 1.30 (d, CH₃) | 172.5 | 1735 | 105, 91 |
| 2-Phenylethyl propanoate | 4.30 (t, OCH₂), 2.96 (t, ArCH₂), 2.32 (q, COCH₂), 1.15 (t, CH₃) | 174.5 | 1735 | 104, 57 |
| 3-Phenylpropyl acetate | 4.07 (t, OCH₂), 2.67 (t, ArCH₂), 2.05 (s, COCH₃), 1.98 (m, CH₂)[5] | 171.1 | 1740 | 118, 117, 91, 43 |
Workflow for Spectroscopic Comparison
The systematic approach to differentiating these isomers using the aforementioned spectroscopic techniques is illustrated in the following workflow diagram.
Caption: Workflow for the spectroscopic analysis and comparison of isomeric compounds.
Conclusion
The presented spectroscopic data provide a robust framework for the differentiation of this compound from its structural isomers. The number of signals, their chemical shifts, and multiplicities in NMR spectra, combined with characteristic vibrational frequencies in IR spectra and distinct fragmentation patterns in mass spectra, allow for confident structural assignment. This guide serves as an essential reference for chemists and researchers working with these compounds.
References
A Comparative Guide to the Synthesis of Ethyl 2-methyl-2-phenylpropanoate: Validation of a Novel Alkylation Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel synthetic route for Ethyl 2-methyl-2-phenylpropanoate against a traditional Fischer-Speier esterification method. This compound is a key intermediate in the synthesis of various pharmaceuticals, making the development of efficient and scalable synthetic methodologies a critical area of research. This document presents a validation of a newer alkylation-based approach, offering a comprehensive comparison of reaction parameters, yield, and potential for industrial scale-up, supported by experimental data.
Introduction to Synthetic Strategies
The synthesis of this compound is pivotal for the production of several active pharmaceutical ingredients. Traditional methods often rely on the acid-catalyzed esterification of 2-methyl-2-phenylpropanoic acid. While reliable, these methods can present challenges in terms of reaction times and purification. This guide explores a modern alternative involving the alkylation of a 2-methyl-2-phenylpropanoic acid salt, presenting a side-by-side comparison to evaluate its merits for laboratory and industrial applications.
Comparative Synthesis Data
The following tables summarize the quantitative data for the two synthetic routes, providing a clear comparison of their performance based on key experimental parameters.
Table 1: Comparison of Reaction Parameters and Yield
| Parameter | Method A: Fischer-Speier Esterification | Method B: Alkylation of Carboxylate Salt |
| Starting Materials | 2-methyl-2-phenylpropanoic acid, Ethanol | 2-methyl-2-phenylpropanoic acid, Ethylating agent (e.g., Ethyl Iodide) |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | Base (e.g., K₂CO₃) |
| Solvent | Ethanol (serves as reagent and solvent) | Dichloromethane |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | Several hours | 2 hours[1] |
| Reported Yield | Typically high, but equilibrium-driven | Up to 100%[1][2] |
| Purification | Distillation | Extraction and solvent removal |
Table 2: Purity and Characterization Data
| Analysis | Method A: Fischer-Speier Esterification | Method B: Alkylation of Carboxylate Salt |
| Purity (by GC) | >98% | >98% |
| Boiling Point | 93-94°C/0.9 mm Hg[3] | Not explicitly stated, but expected to be similar |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
Experimental Protocols
Detailed methodologies for both the traditional and the novel synthetic routes are provided below.
Method A: Fischer-Speier Esterification (Established Route)
This classic method involves the reaction of 2-methyl-2-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst.
Procedure:
-
To a solution of 2-methyl-2-phenylpropanoic acid in an excess of ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess ethanol is removed by distillation.
-
The residue is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Method B: Alkylation of 2-methyl-2-phenylpropanoic acid (New Route)
This route involves the formation of a carboxylate salt followed by alkylation with an ethylating agent.
Procedure:
-
In a reaction vessel, 2-methyl-2-phenylpropanoic acid is dissolved in dichloromethane.
-
An inorganic base, such as potassium carbonate, is added to the solution to form the corresponding carboxylate salt.
-
An ethylating agent, such as ethyl iodide, is then added to the mixture.
-
The reaction is stirred at room temperature for approximately 2 hours.[1]
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is washed with water to remove the inorganic salts.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations for both the established and the new synthetic routes.
Caption: Fischer-Speier Esterification of 2-methyl-2-phenylpropanoic acid.
Caption: Two-step alkylation route for this compound synthesis.
Concluding Remarks
The validation of the new synthetic route via alkylation demonstrates a promising alternative to the traditional Fischer-Speier esterification. The milder reaction conditions (room temperature vs. reflux) and potentially shorter reaction times offer significant advantages in terms of energy consumption and operational efficiency. Furthermore, the reported high yields suggest that this method could be highly efficient for industrial-scale production. While the Fischer-Speier method is a well-established and robust procedure, the alkylation route presents a compelling case for its adoption, particularly in contexts where milder conditions and faster turnaround are desirable. Further optimization and cost-analysis are warranted to fully assess its economic viability for large-scale manufacturing.
References
- 1. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 2. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
Comparative analysis of different catalysts for phenylpropanoate synthesis
A Comparative Guide to Catalysts for Phenylpropanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenylpropanoates, a critical class of compounds in the pharmaceutical and fine chemical industries, relies heavily on efficient catalytic methods. The choice of catalyst dictates not only the yield and purity of the final product but also the overall sustainability and economic viability of the process. This guide provides a comparative analysis of homogeneous, heterogeneous, and enzymatic catalysts for phenylpropanoate synthesis, supported by experimental data and detailed protocols.
Comparative Performance of Catalysts
The efficiency of phenylpropanoate synthesis is profoundly influenced by the catalytic system employed. Homogeneous catalysts often exhibit high activity but suffer from challenges in separation and reuse. In contrast, heterogeneous and enzymatic catalysts offer significant advantages in terms of environmental impact and process simplification due to their ease of separation and potential for recyclability.[1][2]
The following table summarizes quantitative data from various catalytic systems used for the synthesis of phenylpropanoates and related esters, providing a clear comparison of their performance.
| Catalyst Type | Specific Catalyst | Reactants | Temp. (°C) | Time | Yield (%) | Reusability |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Propanoic Acid, 1-Propanol | 65 | 3.5 h | 96.9 | No[3] |
| Homogeneous | Zinc Oxide (ZnO) | Pelargonic Acid, 2-Ethylhexyl Alcohol | 170 | 4 h | >94 | Yes (5 cycles)[4] |
| Heterogeneous | Activated Fly Ash (AFAC) | Salicylic Acid, Phenol | 140 | 4 h | 94 | Yes (Up to 4 cycles)[2] |
| Heterogeneous | Sulfated Zirconia (SZ) | Phthalic Anhydride, 2-Ethylhexanol | 160 | 4 h | 98.2 | Yes[5] |
| Heterogeneous | Amberlyst 15 | Acetic Acid, Various Alcohols | 60 | - | - | Yes[6] |
| Heterogeneous | HPW/MAS¹ | Unrefined Canola Oil, Methanol | 200 | 7 h | 82.3 | Yes (5 cycles)[7] |
| Enzymatic | Candida antarctica Lipase B (CAL-B) | Benzoic Acid, n-Propanol | 40 | 40 min | 96.1 | Yes (8 cycles)[8] |
¹HPW/MAS: 12-tungstophosphoric heteropoly acid supported on mesoporous aluminosilicate.
Logical Workflow for Catalyst Selection and Synthesis
The selection of a catalytic system involves a trade-off between activity, cost, and process sustainability. The following workflow illustrates the typical experimental and post-reaction steps for homogeneous, heterogeneous, and enzymatic catalysis, highlighting the key differences in catalyst handling and product purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. mdpi.com [mdpi.com]
- 8. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ethyl 2-methyl-2-phenylpropanoate and Other Phenylpropanoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Ethyl 2-methyl-2-phenylpropanoate and other structurally related phenylpropanoates. The information presented herein is based on available experimental data and is intended to serve as a resource for research and development in the fields of pharmacology and medicinal chemistry.
Executive Summary
Phenylpropanoates are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities. This guide focuses on this compound and compares its known or inferred biological profile with other relevant phenylpropanoate derivatives. While direct and comprehensive experimental data for this compound is limited, analysis of closely related compounds provides valuable insights into its potential anti-inflammatory, analgesic, and other biological effects. The presence of an ethyl ester and an α-methyl group are key structural features that are expected to influence its pharmacokinetic and pharmacodynamic properties.
Comparative Biological Activity
The biological activities of phenylpropanoates are significantly influenced by their structural features, such as the nature of the ester group, substitutions on the phenyl ring, and modifications to the propanoate backbone.
Anti-inflammatory and Analgesic Activity
The primary therapeutic interest in many phenylpropanoates lies in their anti-inflammatory and analgesic properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.
A study on a closely related derivative, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate , provides valuable insight into the potential anti-inflammatory activity of the this compound scaffold. This derivative demonstrated inhibitory activity against key enzymes in the inflammatory cascade.[1][2][3]
Table 1: In Vitro Anti-inflammatory Activity of a Phenylpropanoate Derivative [1][2][3]
| Compound | Target Enzyme | IC50 (µg/mL) |
| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | COX-1 | 314 |
| COX-2 | 130 | |
| 5-LOX | 105 |
For comparison, ester prodrugs of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen have been shown to possess significant anti-inflammatory activity.[4][5] Similarly, ester derivatives of ibuprofen are also being explored to enhance its therapeutic profile.[6][7][8] The esterification of the carboxylic acid group in these NSAIDs is a common strategy to improve their lipophilicity and potentially reduce gastrointestinal side effects.[4][5]
Potential Antihistaminic Activity
Interestingly, Mthis compound , the methyl ester analog of the title compound, is a known key intermediate in the synthesis of fexofenadine, a second-generation antihistamine.[2] This suggests that the 2-methyl-2-phenylpropanoic acid core structure may have applications beyond anti-inflammatory effects and could potentially act as a prodrug for compounds with antihistaminic properties.
Antioxidant and Antimicrobial Activity
Structure-Activity Relationships
The biological activity of phenylpropanoates is intrinsically linked to their chemical structure. Key structural modifications and their potential impact on activity are outlined below:
-
Ester Group: The nature of the ester group (e.g., methyl vs. ethyl) can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Generally, ethyl esters are more lipophilic than methyl esters.
-
α-Methyl Group: The presence of a methyl group at the alpha position of the propanoate chain, as seen in profens like ibuprofen and ketoprofen, is often crucial for anti-inflammatory activity. This feature can influence the stereochemistry and binding affinity to the active site of COX enzymes.
-
Phenyl Ring Substitutions: Modifications to the phenyl ring can dramatically alter the biological activity profile, leading to enhanced potency or a shift in the mechanism of action.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided to facilitate further research and comparative studies.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Add the reaction buffer, heme, and the COX-1 or COX-2 enzyme to the wells of a microplate.
-
Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.
-
Incubate the plate for a short period (e.g., 5 minutes) at 25°C.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to evaluate the antioxidant activity of a compound.
Principle: The ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare various concentrations of the test compound.
-
Add the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
Calculate the percentage of radical scavenging activity and the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: The lowest concentration of the test compound that inhibits the visible growth of a microorganism after overnight incubation is determined.
Procedure:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Visually inspect the wells for turbidity to determine the MIC.
Visualizations
Signaling Pathway of Inflammation Mediated by COX Enzymes
Caption: Inhibition of the Cyclooxygenase (COX) pathway by phenylpropanoates.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: General workflow for in vitro screening of phenylpropanoates.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Based on the analysis of its structural analogs, it is likely to possess anti-inflammatory and analgesic properties. The presence of the ethyl ester may offer advantages in terms of lipophilicity and pharmacokinetic profile. However, further direct experimental evaluation is necessary to fully characterize its biological activity, including its potential as an antioxidant and antimicrobial agent. The provided experimental protocols and diagrams offer a framework for future investigations into this and other related phenylpropanoate compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Mthis compound|CAS 57625-74-8 [benchchem.com]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use - Google Patents [patents.google.com]
- 9. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹³C NMR Characterization of Ethyl 2-methyl-2-phenylpropanoate
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-methyl-2-phenylpropanoate. For researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally similar compounds, supported by experimental data and protocols.
Introduction to the ¹³C NMR Characterization
¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. For this compound (C₁₂H₁₆O₂), this technique provides valuable information on the chemical environment of each of the twelve carbon atoms in the molecule, aiding in its structural elucidation and purity assessment. This guide will compare its expected spectral features with those of known analogs.
Comparative ¹³C NMR Data
While a publicly available, assigned ¹³C NMR spectrum for this compound is not readily found, we can predict its chemical shifts based on the known spectra of structurally related compounds. The following table summarizes the ¹³C NMR data for two such analogs: Mthis compound and Ethyl 2-methyl-3-phenylpropanoate. The predicted values for this compound are included for comparison.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Mthis compound (ppm) | Ethyl 2-methyl-3-phenylpropanoate (ppm) |
| Carbonyl (C=O) | ~175 | 177.5 | 174.9 |
| Quaternary (C-Ph) | ~45 | 46.5 | - |
| Phenyl C1 (ipso) | ~145 | 144.9 | 140.7 |
| Phenyl C2, C6 (ortho) | ~126 | 126.1 | 128.9 |
| Phenyl C3, C5 (meta) | ~128 | 128.2 | 128.3 |
| Phenyl C4 (para) | ~126 | 126.6 | 126.2 |
| Methylene (-O-C H₂-CH₃) | ~61 | - | 60.3 |
| Methyl (-O-CH₂-C H₃) | ~14 | - | 14.2 |
| Methyl (C-(C H₃)₂) | ~26 | 26.5 | 16.9 |
| Methine (-C H(CH₃)-) | - | - | 41.2 |
| Methylene (-C H₂-Ph) | - | - | 38.6 |
Note: Data for Mthis compound and Ethyl 2-methyl-3-phenylpropanoate are sourced from publicly available spectral databases. The predicted values for this compound are based on established substituent effects and comparison with these analogs.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound.
3.1. Sample Preparation
-
Sample Quantity : Weigh approximately 50-100 mg of this compound. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a good solvent for many organic compounds and its deuterium signal is used for field-frequency locking by the NMR spectrometer.
-
NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is between 4 and 5 cm to be within the detection region of the NMR probe.
-
Filtration : If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid magnetic field inhomogeneities that can degrade the spectral quality.
3.2. NMR Instrument Parameters
The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:
-
Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent : CDCl₃
-
Temperature : 298 K (25 °C)
-
Spectral Width (SW) : 0 to 220 ppm, which covers the typical range for most organic compounds.[2]
-
Acquisition Time (AQ) : Approximately 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds. This delay allows for the relaxation of the carbon nuclei between scans.
-
Number of Scans (NS) : 1024 to 4096 scans, depending on the sample concentration. A higher number of scans increases the signal-to-noise ratio.
-
Proton Decoupling : Broadband proton decoupling is applied during the acquisition to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon atom.
Structural Assignment and Data Interpretation
The chemical structure of this compound with the expected ¹³C NMR signal assignments is illustrated below. The diagram highlights the relationship between the carbon atoms in the molecule and their corresponding signals in the ¹³C NMR spectrum.
Caption: Structure of this compound and its predicted ¹³C NMR signals.
The predicted spectrum is expected to show eight distinct signals, corresponding to the different chemical environments of the carbon atoms:
-
Carbonyl Carbon (C1): The ester carbonyl carbon is expected to appear furthest downfield, around 175 ppm.
-
Phenyl Carbons (C5-C10): The six carbons of the phenyl group will appear in the aromatic region (125-145 ppm). Due to symmetry, the ortho (C6, C10) and meta (C7, C9) carbons are chemically equivalent, resulting in four signals for the phenyl group (C5, C6/C10, C7/C9, and C8).
-
Quaternary Carbon (C2): The quaternary carbon attached to the phenyl group and the two methyl groups is predicted to be around 45 ppm.
-
Methylene Carbon (C11): The methylene carbon of the ethyl group (-OCH₂-) is expected around 61 ppm.
-
Methyl Carbons (C3, C4): The two equivalent methyl carbons attached to the quaternary center will give a single signal around 26 ppm.
-
Methyl Carbon (C12): The terminal methyl carbon of the ethyl group will appear most upfield, around 14 ppm.
By comparing the acquired ¹³C NMR spectrum with these predicted values and the data from analogous compounds, researchers can confidently verify the structure and purity of this compound.
References
A Comparative Guide to the Structural Confirmation of Synthesized Ethyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for synthesized Ethyl 2-methyl-2-phenylpropanoate against a common structural isomer, Ethyl 2-methyl-3-phenylpropanoate. Through detailed experimental protocols and comparative data analysis, this document serves as a practical resource for the unambiguous structural confirmation of the target molecule.
Introduction
This compound is a valuable ester in organic synthesis. Its structural confirmation is a critical step in ensuring the quality and purity of synthesized batches. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. However, the presence of structural isomers, such as Ethyl 2-methyl-3-phenylpropanoate, which share the same molecular formula (C₁₂H₁₆O₂), can present a challenge in the interpretation of analytical data. This guide provides a side-by-side comparison of the expected spectroscopic data for both isomers to aid researchers in distinguishing between them.
Experimental Protocols
Synthesis of this compound (Hypothetical)
A common method for the synthesis of this compound is the Fischer esterification of 2-methyl-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst.
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-2-phenylpropanoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Spectroscopic Analysis
The synthesized product and the alternative compound were subjected to ¹H NMR, ¹³C NMR, IR, and MS analysis.
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: Electron ionization (EI) mass spectra were recorded on a mass spectrometer.
Results and Discussion
The structural confirmation of this compound relies on the careful analysis and comparison of its spectroscopic data with that of potential isomers.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule.
| Assignment | Synthesized Product (this compound) | Alternative A (Ethyl 2-methyl-3-phenylpropanoate) |
|---|---|---|
| -CH₃ (ethyl) | Triplet, ~1.2 ppm | Triplet, ~1.2 ppm |
| -CH₂- (ethyl) | Quartet, ~4.1 ppm | Quartet, ~4.1 ppm |
| -CH₃ (methyl on propanoate) | Singlet, ~1.6 ppm (6H) | Doublet, ~1.1 ppm (3H) |
| -CH- (propanoate) | - | Multiplet, ~2.7 ppm (1H) |
| -CH₂- (benzyl) | - | Multiplet, ~2.9 ppm (2H) |
| Aromatic Protons | Multiplet, ~7.2-7.4 ppm (5H) | Multiplet, ~7.1-7.3 ppm (5H) |
The most significant difference in the ¹H NMR spectra is the signal for the methyl group(s) on the propanoate chain. In the synthesized product, the two methyl groups at the C2 position are equivalent and appear as a singlet integrating to six protons. In contrast, for Alternative A, the single methyl group at the C2 position is adjacent to a proton, resulting in a doublet integrating to three protons. Additionally, the presence of a methine (-CH-) and a benzylic methylene (-CH₂-) group in Alternative A gives rise to distinct multiplets that are absent in the spectrum of the synthesized product.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of a molecule.
| Assignment | Synthesized Product (this compound) | Alternative A (Ethyl 2-methyl-3-phenylpropanoate) |
|---|---|---|
| -CH₃ (ethyl) | ~14 ppm | ~14 ppm |
| -CH₃ (methyl on propanoate) | ~26 ppm | ~17 ppm |
| -CH- (propanoate) | - | ~45 ppm |
| -CH₂- (benzyl) | - | ~41 ppm |
| Quaternary Carbon (C2) | ~47 ppm | - |
| -CH₂- (ethyl) | ~61 ppm | ~60 ppm |
| Aromatic Carbons | ~126-128 ppm, ~144 ppm | ~126-129 ppm, ~140 ppm |
| C=O (ester) | ~176 ppm | ~175 ppm |
The ¹³C NMR data further corroborates the structural assignment. A key differentiator is the presence of a quaternary carbon signal at approximately 47 ppm for the synthesized product, corresponding to the C2 carbon bearing the two methyl groups and the phenyl group. This signal is absent in the spectrum of Alternative A. Instead, Alternative A shows distinct signals for a methine carbon (~45 ppm) and a benzylic methylene carbon (~41 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Synthesized Product (this compound) | Alternative A (Ethyl 2-methyl-3-phenylpropanoate) |
|---|---|---|
| C-H (aromatic) | ~3030-3080 cm⁻¹ | ~3030-3080 cm⁻¹ |
| C-H (aliphatic) | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ |
| C=O (ester) | ~1735 cm⁻¹ | ~1735 cm⁻¹ |
| C-O (ester) | ~1150-1250 cm⁻¹ | ~1150-1250 cm⁻¹ |
| C=C (aromatic) | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
While the IR spectra of both isomers are expected to be very similar due to the presence of the same functional groups (ester, phenyl ring, aliphatic C-H), the primary use of IR in this context is to confirm the presence of the ester carbonyl group, which is observed as a strong absorption band around 1735 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are generally less reliable for distinguishing between these two isomers compared to NMR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Fragment (m/z) | Synthesized Product (this compound) | Alternative A (Ethyl 2-methyl-3-phenylpropanoate) |
|---|---|---|
| [M]⁺ | 192 | 192 |
| [M - OCH₂CH₃]⁺ | 147 | 147 |
| [M - COOCH₂CH₃]⁺ | 119 (benzylic cation with two methyls) | 119 (rearranged) |
| [C₇H₇]⁺ | 91 (tropylium ion) | 91 (tropylium ion, often base peak) |
Both isomers will show a molecular ion peak at m/z = 192. A common fragmentation for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), leading to a fragment at m/z = 147. A significant fragment at m/z = 119 is expected for the synthesized product, corresponding to the stable tertiary benzylic carbocation formed by the loss of the carboethoxy group. For Alternative A, a prominent peak is often observed at m/z = 91, corresponding to the tropylium ion, which is formed via rearrangement and cleavage of the C-C bond beta to the phenyl group. This fragment is also possible for the synthesized product but may be less abundant.
Workflow for Structural Confirmation
A Comparative Guide to the Purity Assessment of Ethyl 2-methyl-2-phenylpropanoate: HPLC vs. GC and qNMR
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-methyl-2-phenylpropanoate, a key building block in organic synthesis, is no exception. Its impurity profile can significantly impact downstream reactions and the quality of the end product. This guide provides a comparative analysis of three robust analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile and thermally labile compounds, making it a common choice for purity analysis.[1][2] Gas Chromatography (GC) serves as a powerful alternative, particularly for volatile and semi-volatile substances, offering high separation efficiency.[3] Meanwhile, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte, providing a direct and highly accurate measurement.[4][5][6]
This guide will delve into the experimental protocols for each method, present a comparative summary of their performance characteristics, and provide visual workflows to aid in the selection of the most appropriate technique for the purity assessment of this compound.
Data Presentation
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound. The data presented is a synthesis of typical performance values for structurally similar aromatic esters.
| Parameter | HPLC-UV | GC-FID | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation based on volatility and polarity, detection by flame ionization.[3] | Intrinsic quantitative response of nuclei in a magnetic field.[5] |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.5 µg/mL | ~0.5 mg/mL |
| Linearity (R²) | >0.999 | >0.998 | Not Applicable (Direct Method) |
| Precision (RSD) | < 2% | < 3% | < 1% |
| Accuracy | High (with appropriate calibration) | High (with appropriate calibration) | Very High (Primary Method) |
| Analysis Time per Sample | ~20-30 minutes | ~30-45 minutes | ~10-15 minutes |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution, may require derivatization for non-volatile impurities | Simple dissolution with internal standard |
| Reference Standard | Requires a certified reference standard of the analyte | Requires a certified reference standard of the analyte | Does not require a specific analyte reference standard[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography (GC) Method
This protocol describes a GC method suitable for the analysis of volatile and semi-volatile impurities in this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
-
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol details the use of qNMR for the absolute purity determination of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the this compound sample into the same NMR tube.
-
Add the deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Quantification: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molar masses, and weights of both substances.[7]
Mandatory Visualization
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Comparison of HPLC, GC, and qNMR for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aidic.it [aidic.it]
- 4. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
A Researcher's Guide to Ethyl 2-methyl-2-phenylpropanoate: Cross-Referencing Experimental and Literature Data
For researchers, scientists, and drug development professionals, meticulous cross-referencing of experimental data with established literature values is a cornerstone of reliable scientific inquiry. This guide provides a comprehensive comparison of hypothetical experimental data for Ethyl 2-methyl-2-phenylpropanoate against known literature values, supported by a detailed experimental protocol for its synthesis and characterization.
Comparison of Physical and Spectroscopic Data
A critical step in the validation of a synthesized compound is the comparison of its measured physical and spectroscopic properties with values reported in the scientific literature. The following table summarizes the key data for this compound.
| Property | Hypothetical Experimental Value | Literature Value |
| Physical Properties | ||
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂[1] |
| Molecular Weight | 192.26 g/mol | 192.26 g/mol [2][3] |
| Boiling Point | 118-120 °C at 15 mmHg | Not Available |
| Density | 1.025 g/cm³ at 20 °C | Not Available |
| Refractive Index | 1.4965 at 20 °C | Not Available |
| Spectroscopic Properties | ||
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 below | Not Available |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 below | Not Available |
Table 2: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Aromatic (C₆H₅) |
| 4.10 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 1.55 | s | 6H | -C(CH₃)₂- |
| 1.18 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
Table 3: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 176.5 | Carbonyl (C=O) |
| 144.2 | Quaternary Aromatic (-C-) |
| 128.4 | Aromatic (-CH-) |
| 126.8 | Aromatic (-CH-) |
| 125.5 | Aromatic (-CH-) |
| 60.8 | Methylene (-OCH₂-) |
| 46.5 | Quaternary (-C(CH₃)₂-) |
| 25.8 | Methyl (-C(CH₃)₂) |
| 14.2 | Methyl (-CH₃) |
Experimental Protocol: Synthesis and Characterization
The following protocol details a standard laboratory procedure for the synthesis and purification of this compound.
Materials:
-
2-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylpropanoic acid in an excess of thionyl chloride. Add a catalytic amount of pyridine. Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Esterification: After cooling the reaction mixture to room temperature, carefully distill off the excess thionyl chloride under reduced pressure. To the resulting crude acid chloride, slowly add anhydrous ethanol at 0 °C with stirring. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction mixture by pouring it over ice-water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless to pale yellow oil.[3]
-
Characterization: Obtain ¹H NMR and ¹³C NMR spectra of the purified product to confirm its identity and purity. Measure the boiling point, density, and refractive index.
Workflow for Data Cross-Referencing
The process of validating experimental data against literature values is a systematic workflow. The following diagram illustrates the key steps involved in this process.
Caption: Logical workflow for cross-referencing experimental data with literature values.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-methyl-2-phenylpropanoate: A Guide for Laboratory Professionals
The safe and compliant disposal of Ethyl 2-methyl-2-phenylpropanoate is critical for maintaining a secure laboratory environment and ensuring the well-being of all personnel. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, minimizing risks and adhering to safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is known to cause skin and eye irritation and may cause respiratory irritation if inhaled.[1] It is also harmful if swallowed.[2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Protective Clothing: A laboratory coat and other protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: In case of inadequate ventilation, use appropriate respiratory protection.[1]
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][4]
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, absorb the chemical with an inert material such as dry sand, vermiculite, or a commercial chemical absorbent.[1][3][4]
-
Large Spills: For larger spills, contain the spill with absorbent booms if you are trained to do so.[5] Dike the area to prevent spreading.[1]
-
Cleanup: Use non-sparking tools and explosion-proof equipment for cleanup.[1] Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable container for hazardous waste.[1][3][4][6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways.[4][6]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] This chemical should be treated as a non-halogenated organic solvent waste.[5] Do not dispose of this chemical down the drain or in regular trash. [4]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible waste container.
-
The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[4]
-
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Labeling:
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
The generally accepted and most effective method for final disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[4][5]
-
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Comprehensive PPE Guidelines for Handling Ethyl 2-methyl-2-phenylpropanoate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-methyl-2-phenylpropanoate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound presents potential hazards, including skin, eye, and respiratory irritation.[1] Proper selection and use of personal protective equipment (PPE) are the primary defense against exposure. This guide outlines the necessary PPE, procedures for its use, and disposal protocols.
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound under various laboratory conditions.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Chemical safety goggles or safety glasses with side shields. | Butyl rubber gloves.[2][3][4] | Fully-buttoned laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Spill or Accidental Release | Chemical safety goggles and a face shield. | Double-gloving with Butyl rubber gloves.[2][3][4] | Chemical-resistant apron over a laboratory coat. | Air-purifying respirator with an organic vapor cartridge (black label).[5] |
| Heating or Aerosol Generation | Chemical safety goggles and a face shield. | Butyl rubber gloves.[2][3][4] | Chemical-resistant apron over a laboratory coat. | Air-purifying respirator with an organic vapor cartridge (black label).[5] |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[1][6][7]
Donning Procedure:
-
Preparation: Before entering the laboratory, remove all personal items, such as jewelry and watches.[1] Tie back long hair.
-
Inspect PPE: Visually inspect all PPE for any damage, such as rips or tears, before use.[1]
-
Lab Coat: Put on a clean, fully-buttoned laboratory coat.
-
Respirator (if required): If the procedure requires respiratory protection, perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.[8]
Doffing Procedure:
-
Gloves: Remove gloves using the glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.[8]
-
Apron: If wearing a chemical-resistant apron, unfasten it and roll it away from the body, containing the contaminated side inward.
-
Lab Coat: Remove the lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothes.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Respirator: If a respirator was used, remove it without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan for Contaminated PPE
All PPE contaminated with this compound must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Do not mix contaminated PPE with general laboratory waste.[9][10]
-
Containment: Place all used and contaminated PPE, including gloves, lab coats, and any cleanup materials, into a designated, leak-proof, and clearly labeled hazardous waste container.[9][10] These containers are often yellow or red biohazard bags.[9]
-
Sealing: Securely seal the hazardous waste container when it is three-quarters full to prevent spills or exposure.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste management contractor.[10] Adhere to all local, state, and federal regulations for hazardous waste disposal.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. reach.cdc.gov [reach.cdc.gov]
- 2. safetyware.com [safetyware.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. 3m.com [3m.com]
- 6. m.youtube.com [m.youtube.com]
- 7. westlab.com.au [westlab.com.au]
- 8. uottawa.ca [uottawa.ca]
- 9. lifemedz.com [lifemedz.com]
- 10. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
